3,6-Dimethyl-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNACKJNPFWWEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204559 | |
| Record name | 9H-Carbazole, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-50-8 | |
| Record name | 3,6-Dimethylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole, 3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethylcarbazole | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3,6-Dimethyl-9H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides representative experimental protocols, summarizes key quantitative data, and includes visualizations of the synthetic pathways.
Introduction
Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological and pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] The 3,6-dimethyl substitution pattern on the carbazole core is of particular interest as it allows for the fine-tuning of the molecule's electronic and photophysical properties, making it a valuable building block in the development of novel therapeutic agents and organic electronic materials. This guide explores the most pertinent and effective synthesis mechanisms for obtaining this compound.
Core Synthesis Mechanisms
Several classical and modern synthetic methodologies can be employed for the synthesis of the carbazole framework. For this compound, the most relevant approaches include the Borsche-Drechsel cyclization, the Graebe-Ullmann reaction, reductive cyclization of a nitrobiphenyl precursor, and palladium-catalyzed C-N bond formation strategies like the Buchwald-Hartwig amination.
Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is a well-established method for synthesizing tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[2][3][4][5] The synthesis of this compound via this route would commence with the acid-catalyzed condensation of 4-methylphenylhydrazine with a cyclohexanone derivative to form an arylhydrazone. This intermediate then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield a tetrahydrocarbazole. Subsequent dehydrogenation affords the final aromatic carbazole.[2][3]
Reaction Workflow: Borsche-Drechsel Cyclization
Caption: Borsche-Drechsel cyclization workflow for this compound synthesis.
Graebe-Ullmann Reaction
The Graebe-Ullmann synthesis involves the diazotization of a 2-aminodiphenylamine derivative, followed by a thermally induced cyclization with the elimination of nitrogen gas to form the carbazole ring.[6] For the synthesis of this compound, the starting material would be 4,4'-dimethyl-2-aminodiphenylamine. This is treated with nitrous acid to form a benzotriazole intermediate, which upon heating, decomposes to a diradical or carbene species that subsequently cyclizes to the carbazole.[7]
Signaling Pathway: Graebe-Ullmann Reaction
Caption: Graebe-Ullmann reaction pathway for this compound synthesis.
Reductive Cyclization of a 2-Nitrobiphenyl
A practical route to carbazoles involves the reductive cyclization of 2-nitrobiphenyls.[3][8] For the target molecule, this would start with 4,4'-dimethyl-2-nitrobiphenyl. This precursor can be synthesized via a Suzuki-Miyaura coupling. The subsequent reductive cyclization can be achieved using various reagents, such as triphenylphosphine, which deoxygenates the nitro group to a nitrene intermediate that rapidly undergoes C-H insertion to form the carbazole ring.
Experimental Workflow: Reductive Cyclization
Caption: Workflow for the reductive cyclization synthesis of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11] While typically used for intermolecular couplings, an intramolecular variant can be employed to synthesize carbazoles. A plausible route would involve the synthesis of a 2-amino-2'-halobiphenyl derivative with methyl groups at the desired positions. The intramolecular palladium-catalyzed amination would then form the carbazole ring.
Logical Relationship: Buchwald-Hartwig Amination for Carbazole Synthesis
Caption: Logical diagram of intramolecular Buchwald-Hartwig amination for carbazole synthesis.
Experimental Protocols
The following is a representative experimental protocol adapted from the synthesis of 9-Ethyl-3,6-dimethylcarbazole, which is a close structural analog to the target molecule.[12] This protocol details a nickel-catalyzed Kumada coupling reaction to introduce the methyl groups.
Protocol: Synthesis of 9-Ethyl-3,6-dimethylcarbazole from 3,6-Dibromo-9-ethylcarbazole [12]
-
Materials and Equipment:
-
Oven-dried 1-L three-necked, round-bottomed flask
-
Magnetic stir bar, reflux condenser, rubber septum
-
3,6-Dibromo-9-ethylcarbazole
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride
-
Dry diethyl ether
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Saturated aqueous ammonium chloride, sodium bicarbonate, and brine
-
Ethyl acetate
-
Sodium sulfate
-
Argon atmosphere
-
-
Procedure:
-
To the reaction flask, add 3,6-dibromo-9-ethylcarbazole (7.1 g, 20.0 mmol) and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (0.54 g, 1.0 mmol) in 500 mL of dry ether under an argon atmosphere.
-
To the stirred solution at room temperature, add methylmagnesium bromide (30 mL, 60.0 mmol) dropwise over 20 minutes.
-
After the addition, heat the reaction mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride (25 mL).
-
Transfer the contents to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate (3 x 50 mL), brine (3 x 50 mL), and deionized water (3 x 50 mL).
-
Extract the combined aqueous layers with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield 9-ethyl-3,6-dimethylcarbazole.
-
Quantitative Data
The following table summarizes the yield and physical properties for the synthesis of 9-Ethyl-3,6-dimethylcarbazole, which can be considered indicative for the synthesis of this compound under similar conditions.
| Product | Yield | Melting Point (°C) | Spectroscopic Data | Reference |
| 9-Ethyl-3,6-dimethylcarbazole | 81% (recrystallized) | 57-58 | ¹H NMR (CDCl₃): δ 1.14 (t, 3H), 2.58 (s, 6H), 4.34 (q, 2H), 7.31 (s, 4H), 7.91 (s, 2H)¹³C NMR (CDCl₃): δ 13.7, 21.3, 37.5, 108.0, 120.3, 122.8, 126.7, 127.6, 138.4MS (EI): m/e 223 (M+), 208 | [12] |
| Additional Product from Filtrate | 9% | - | - | [12] |
Conclusion
The synthesis of this compound can be effectively achieved through several established synthetic routes. The Borsche-Drechsel cyclization and reductive cyclization of a 2-nitrobiphenyl precursor offer practical and scalable methods. For more specialized applications, modern palladium-catalyzed methods such as the Buchwald-Hartwig amination provide an alternative, albeit potentially more costly, approach. The provided experimental protocol for a closely related analog demonstrates a high-yielding synthesis, suggesting that similar efficiencies can be expected for the synthesis of this compound. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for functional group tolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Graebe-Ullmann Synthesis [drugfuture.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 3,6-Dimethyl-9H-carbazole
For the Attention Of: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,6-Dimethyl-9H-carbazole. Due to the limited availability of directly published experimental spectra for this compound, this guide presents data from the closely related analogue, 3,6-Dimethyl-9-ethylcarbazole, which serves as a reliable reference for the chemical shifts of the carbazole core. This document also outlines a standardized experimental protocol for the acquisition of NMR data for carbazole derivatives and includes a logical workflow for data acquisition and analysis.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 3,6-Dimethyl-9-ethylcarbazole. The data for the carbazole nucleus is expected to be highly comparable to that of this compound.
Table 1: ¹H NMR Chemical Shift Data for 3,6-Dimethyl-9-ethylcarbazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.91 | s | 2H | H-4, H-5 |
| 7.31 | s | 4H | H-1, H-2, H-7, H-8 |
| 4.34 | q | 2H | N-CH₂ |
| 2.58 | s | 6H | Ar-CH₃ |
| 1.14 | t | 3H | N-CH₂-CH₃ |
Note: Data is for the 9-ethyl derivative. The N-H proton of this compound would appear as a broad singlet, typically downfield.
Table 2: ¹³C NMR Chemical Shift Data for 3,6-Dimethyl-9-ethylcarbazole
| Chemical Shift (δ) ppm | Assignment |
| 138.4 | C-4a, C-4b |
| 127.6 | C-3, C-6 |
| 126.7 | C-9a, C-8a |
| 122.8 | C-2, C-7 |
| 120.3 | C-4, C-5 |
| 108.0 | C-1, C-8 |
| 37.5 | N-CH₂ |
| 21.3 | Ar-CH₃ |
| 12.7 | N-CH₂-CH₃ |
Note: Data is for the 9-ethyl derivative. The absence of the N-ethyl group in this compound would result in the disappearance of the signals at 37.5 and 12.7 ppm.
Experimental Protocols
A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of carbazole derivatives is provided below, based on standard laboratory practices.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution.
2. NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
The probe should be tuned and matched for the specific nucleus being observed (¹H or ¹³C).
-
The magnetic field is shimmed to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
For ¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to consider include:
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
-
For ¹³C NMR:
-
A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required, ranging from several hundred to several thousand.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks in both the ¹H and ¹³C NMR spectra to identify their chemical shifts.
Mandatory Visualization
Caption: Workflow for NMR Data Acquisition and Analysis.
photophysical and electrochemical properties of 3,6-Dimethyl-9H-carbazole
An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 3,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials due to their exceptional thermal stability, high hole-transporting mobility, and robust luminescence.[1] These properties make them highly sought-after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1] this compound, a member of this family, features electron-donating methyl groups at the 3 and 6 positions of the carbazole core. These substituents are known to modulate the electronic and photophysical properties of the molecule, primarily by raising the energy level of the Highest Occupied Molecular Orbital (HOMO), which in turn lowers the oxidation potential compared to unsubstituted carbazole.[2]
This technical guide provides a comprehensive overview of the core . While direct experimental data for this specific molecule is limited in published literature, this guide leverages data from closely related carbazole derivatives to infer its expected characteristics and provides detailed, standardized experimental protocols for their determination.
Photophysical Properties
The photophysical properties of carbazole derivatives are defined by their interaction with light, specifically their absorption and emission characteristics. The methyl groups at the 3,6-positions are expected to have a modest influence on these properties compared to the parent carbazole structure.
Absorption and Emission Spectra
Like most carbazole derivatives, this compound is expected to exhibit strong absorption in the ultraviolet (UV) region, attributable to π-π* transitions within the aromatic system. Its fluorescence emission is anticipated in the violet-blue region of the electromagnetic spectrum. For the parent compound, carbazole, the excitation peak is at 323 nm and the emission peak is at 351 nm.[3] The introduction of substituents at the 3 and 6 positions can modify these properties.[4]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) quantifies the efficiency of the emission process, while the fluorescence lifetime (τf) describes the average time the molecule spends in the excited state before returning to the ground state. Carbazole-based materials are known for their high quantum yields.[5]
Data Summary
| Property | Symbol | Expected Value | Reference Compound |
| Absorption Maximum | λabs | ~325-340 nm | Carbazole[3] |
| Emission Maximum | λem | ~350-380 nm | Carbazole[3] |
| Fluorescence Quantum Yield | Φf | 0.4 - 0.5 | 2,7-bis(BMes2)carbazole[5] |
| Fluorescence Lifetime | τf | 3 - 5 ns | 2,7-bis(BMes2)carbazole[5] |
Experimental Protocol: Photophysical Characterization
The characterization of the photophysical properties of this compound involves standard spectroscopic techniques.[1]
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) of known concentration (typically 10-5 to 10-6 M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A solvent-only baseline should be recorded and subtracted.
-
Analysis: Identify the wavelength of maximum absorbance (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
-
Objective: To determine the emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf).
-
Methodology:
-
Emission Spectrum: Excite the sample at its absorption maximum (λabs) and record the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
Quantum Yield (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).[1]
-
Prepare solutions of the sample and the standard with accurately known absorbances at the same excitation wavelength (typically < 0.1 to avoid inner filter effects).
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the formula: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where s denotes the sample and r denotes the reference, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):
-
Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength where the sample absorbs.
-
A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated, and a histogram of photon arrival times is constructed. The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).[1]
-
-
Electrochemical Properties
The electrochemical behavior of this compound, particularly its oxidation potential, is critical for its application in electronic devices as a hole-transport material.
Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these molecules. The oxidation potential (Eox) and reduction potential (Ered) are directly related to the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively.[6] For carbazole derivatives, the first oxidation is typically a reversible process corresponding to the formation of a stable radical cation.[7] The electron-donating methyl groups are expected to lower the oxidation potential of this compound relative to the unsubstituted carbazole core.[2]
HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (Eonset, ox) and reduction (Eonset, red) peaks in the cyclic voltammogram, using empirical formulas relative to a known standard like ferrocene/ferrocenium (Fc/Fc+).[8]
-
HOMO (eV) = - [Eonset, ox - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = - [Eonset, red - E1/2(Fc/Fc+) + 4.8]
The energy of the Fc/Fc+ redox couple is assumed to be -4.8 eV relative to the vacuum level.
Data Summary
The table below presents the expected electrochemical data for this compound, inferred from related compounds.
| Property | Symbol | Expected Value (vs. Fc/Fc+) | Calculated Energy Level (eV) |
| Onset Oxidation Potential | Eonset, ox | +0.6 to +0.8 V | - |
| HOMO Energy Level | EHOMO | - | -5.4 to -5.6 eV |
| LUMO Energy Level | ELUMO | - | -2.0 to -2.4 eV |
| Electrochemical Band Gap | Eg | - | 3.0 to 3.4 eV |
Experimental Protocol: Cyclic Voltammetry
A detailed methodology for performing cyclic voltammetry on carbazole derivatives is as follows:[6][8]
-
Objective: To determine the oxidation and reduction potentials and estimate HOMO/LUMO energy levels.
-
Methodology:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or foil.
-
-
Electrolyte Solution: The compound of interest (~1 mM) is dissolved in a suitable degassed organic solvent, such as dichloromethane (DCM) or acetonitrile (ACN), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.
-
Procedure:
-
The potential of the working electrode is scanned linearly from a starting potential to a vertex potential and back again.
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
The scan rate (e.g., 50-200 mV/s) can be varied to assess the reversibility of the redox events.
-
-
Calibration: After recording the voltammogram of the sample, ferrocene is added to the solution as an internal standard. The potential axis is then calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, whose half-wave potential (E1/2) is measured.
-
Conclusion
This compound is a promising organic semiconductor with photophysical and electrochemical properties that make it suitable for various applications in organic electronics. The electron-donating methyl groups are expected to lower its oxidation potential, enhancing its hole-injection and transport capabilities. It is anticipated to be an efficient blue-emitting fluorophore. The detailed experimental protocols provided in this guide offer a clear framework for the comprehensive characterization of this and related carbazole derivatives, facilitating further research and development in the design of novel functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]
- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Historical Synthesis of Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic methodologies that have been pivotal in the history of carbazole chemistry. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds with a rich history of application in medicinal chemistry, materials science, and drug development. Understanding their classical synthesis routes provides a fundamental basis for innovation in the synthesis of novel carbazole-containing entities. This document provides a detailed overview of seminal methods, including the Borsche–Drechsel cyclization, the Bucherer carbazole synthesis, the Graebe–Ullmann synthesis, and the Ullmann condensation, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Core Historical Synthesis Methods
The development of synthetic routes to carbazoles dates back to the late 19th and early 20th centuries. These classical methods, while sometimes requiring harsh conditions, remain relevant for their ingenuity and for the synthesis of specific carbazole scaffolds.
Borsche–Drechsel Cyclization
First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction is a cornerstone of carbazole synthesis.[1] It involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones to form tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[1][2] The reaction proceeds in a manner analogous to the well-known Fischer indole synthesis.[1]
Experimental Protocol: Synthesis of 6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole [3]
-
Step 1: Hydrazone Formation and Cyclization. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-biphenylyl)hydrazine hydrochloride (1.0 equivalent) with glacial acetic acid. Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0-1.2 equivalents) dropwise over a period of 30 minutes. Continue to heat the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Work-up and Isolation. After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Step 3: Purification. The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system as the eluent can be employed.
Reaction Workflow:
Caption: Experimental workflow for the Borsche-Drechsel cyclization.
Bucherer Carbazole Synthesis
Reported by Hans Theodor Bucherer in 1904, this method provides a route to carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite.[2][4] This reaction is particularly useful for the synthesis of benzocarbazoles.[5]
Experimental Protocol: General Procedure for Benzocarbazole Synthesis
-
Step 1: Reaction Setup. A mixture of a naphthol (1.0 equivalent), an arylhydrazine (1.0-1.2 equivalents), and a saturated aqueous solution of sodium bisulfite is prepared in a suitable reaction vessel, often a sealed tube or an autoclave.
-
Step 2: Heating. The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, for several hours.
-
Step 3: Work-up and Isolation. After cooling, the reaction mixture is diluted with water. The solid product is collected by filtration, washed with water, and then dried.
-
Step 4: Purification. The crude benzocarbazole can be purified by recrystallization from a high-boiling solvent such as toluene or xylene.
Graebe–Ullmann Synthesis
The Graebe–Ullmann synthesis, developed in 1896, is a method for producing carbazoles from 1-phenyl-1,2,3-benzotriazoles, which are themselves prepared from the diazotization of 2-aminodiphenylamines.[5] The final step involves the thermal decomposition of the benzotriazole, which extrudes nitrogen gas to yield the carbazole.
Experimental Protocol: General Procedure for Carbazole Synthesis
-
Step 1: Diazotization of 2-Aminodiphenylamine. 2-Aminodiphenylamine (1.0 equivalent) is dissolved in a mixture of a suitable acid (e.g., glacial acetic acid or dilute hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.1 equivalents) in water is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the 1-phenyl-1,2,3-benzotriazole.
-
Step 2: Isolation of the Benzotriazole Intermediate. The precipitated benzotriazole is collected by filtration, washed with cold water, and dried.
-
Step 3: Thermolysis. The dried 1-phenyl-1,2,3-benzotriazole is heated in a high-boiling solvent (e.g., paraffin oil or diphenyl ether) or without a solvent at a temperature sufficient to induce the elimination of nitrogen (typically > 200 °C). The reaction is monitored by the cessation of gas evolution.
-
Step 4: Purification. The resulting carbazole is purified by recrystallization from a suitable solvent like ethanol or toluene, or by sublimation.
Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, has been historically employed for the formation of C-N bonds to create diarylamine precursors for carbazoles.[6] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[6]
Experimental Protocol: General Historical Procedure for Diarylamine Synthesis
-
Step 1: Reaction Setup. An aryl halide (1.0 equivalent), an aniline (1.0-1.2 equivalents), a base (e.g., potassium carbonate), and a copper catalyst (often copper powder or a copper(I) salt) are combined in a high-boiling polar solvent such as nitrobenzene or N-methylpyrrolidone.
-
Step 2: Heating. The reaction mixture is heated to a high temperature (often exceeding 200 °C) for an extended period, typically several hours to a day.
-
Step 3: Work-up and Isolation. After cooling, the reaction mixture is treated with aqueous ammonia to complex the copper salts, followed by extraction with an organic solvent like toluene or diethyl ether. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Step 4: Purification. The crude diarylamine is purified by distillation under reduced pressure or by recrystallization.
Quantitative Data Summary
The yields of these historical methods are highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative yields found in the literature.
| Synthesis Method | Reactants | Product | Yield (%) | Reference |
| Borsche–Drechsel Cyclization | (4-Biphenylyl)hydrazine HCl + Cyclohexanone | 6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole | 70-85 | [3] |
| Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Good | [1] | |
| Bucherer Carbazole Synthesis | Naphthol + Arylhydrazine | Benzocarbazole | Moderate | [5] |
| Graebe–Ullmann Synthesis | 1-(4-Nitrophenyl)-1,2,3-benzotriazole | 3-Nitrocarbazole | Trace | [5] |
| 1-(4-Acetylphenyl)-1,2,3-benzotriazole | 3-Acetylcarbazole | 22 | [5] | |
| 1-(4-Cyanophenyl)-1,2,3-benzotriazole | 3-Cyanocarbazole | 34 | [5] | |
| Ullmann Condensation | Aryl Halide + Aniline | Diphenylamine | Variable (often moderate) | [6] |
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for these historical carbazole syntheses.
Borsche–Drechsel Cyclization Mechanism
Caption: Mechanism of the Borsche-Drechsel cyclization.
Bucherer Carbazole Synthesis Mechanism
Caption: Proposed mechanism of the Bucherer carbazole synthesis.
Graebe–Ullmann Synthesis Mechanism
Caption: Mechanism of the Graebe-Ullmann synthesis.
Ullmann Condensation Mechanism
Caption: Simplified catalytic cycle for the Ullmann condensation.
Conclusion
The historical methods for carbazole synthesis, namely the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, Graebe–Ullmann synthesis, and Ullmann condensation, have laid a crucial foundation for the development of modern synthetic strategies. While contemporary methods often offer milder conditions, higher yields, and broader substrate scope, a thorough understanding of these classical transformations remains indispensable for the modern organic chemist. These seminal reactions not only provide access to a diverse range of carbazole structures but also offer valuable insights into the fundamental principles of heterocyclic chemistry. The detailed protocols and mechanistic understanding presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of carbazole-based compounds.
References
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties. The 3,6-dimethyl-9H-carbazole scaffold, in particular, offers a versatile platform for the synthesis of novel compounds with potential applications in various therapeutic areas and organic electronics. Understanding the regioselectivity and reaction conditions of electrophilic substitution reactions on this core is crucial for the rational design and synthesis of new functionalized molecules. This guide provides a detailed overview of the electrophilic substitution reactions of this compound, including halogenation, nitration, and formylation. It offers insights into the expected regioselectivity, detailed experimental protocols adapted from closely related carbazole derivatives, and quantitative data to aid in synthetic planning and execution.
Core Principles of Electrophilic Substitution on this compound
The carbazole ring system is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. The nitrogen atom, through resonance, donates electron density to the aromatic rings, activating them towards electrophilic substitution. The positions most activated are 1, 3, 6, and 8.
In this compound, the two methyl groups are ortho, para-directing and further activate the ring system. The directing effects of the nitrogen and the methyl groups work in concert. The primary sites for electrophilic attack are the positions ortho and para to the activating groups. Given the existing substitution at positions 3 and 6, the most likely positions for further substitution are 1, 8, 2, and 7. Steric hindrance can also play a role in determining the final product distribution. Standard electrophilic substitution reactions on similar 1,4-dimethyl-9H-carbazoles have been reported to be unselective, occurring at positions 3, 6, or 9[1].
Key Electrophilic Substitution Reactions
While specific literature detailing extensive electrophilic substitution reactions directly on this compound is limited, the following sections provide protocols and data from closely related carbazole derivatives. These serve as a strong predictive foundation for the reactivity of the target molecule.
Halogenation
Halogenation of carbazoles can be achieved using various reagents. For instance, the bromination of 9-ethylcarbazole with bromine in acetic acid is known to produce a mixture of products, including the 1,3,6-tribromo derivative, highlighting the high reactivity of the carbazole nucleus[2]. A more controlled monobromination or dibromination would likely require milder conditions or the use of reagents like N-bromosuccinimide (NBS).
Predicted Reaction Scheme for Bromination:
Caption: Predicted Bromination of this compound.
Experimental Protocol: Bromination of 9-ethylcarbazole (Analogous Reaction) [2]
-
Materials: 9-ethylcarbazole, Bromine (Br₂), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 9-ethylcarbazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization or column chromatography.
-
Note: This procedure is known to produce significant quantities of the tribrominated product, indicating that for selective mono- or di-bromination of the more activated this compound, milder conditions and careful control of stoichiometry would be critical.
| Reactant | Reagent | Product | Yield | Reference |
| 9-ethylcarbazole | Br₂ in Acetic Acid | 1,3,6-tribromo-9-ethylcarbazole | Not specified, but significant | [2] |
Nitration
Nitration of carbazoles is typically carried out using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration and side reactions. For a related compound, 5,8-dimethyl-9H-carbazol-3-ol, nitration is achieved using acetyl nitrate at low temperatures[3].
Predicted Reaction Scheme for Nitration:
Caption: Predicted Nitration of this compound.
Experimental Protocol: Nitration of 5,8-dimethyl-9H-carbazol-3-ol (Analogous Reaction) [3]
-
Materials: 5,8-dimethyl-9H-carbazol-3-ol, Acetic anhydride, Fuming nitric acid.
-
Procedure:
-
Dissolve the carbazole substrate in acetic anhydride and cool the solution to -20 °C.
-
Separately, prepare acetyl nitrate by the slow addition of fuming nitric acid to cooled acetic anhydride.
-
Add the freshly prepared acetyl nitrate dropwise to the carbazole solution, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
| Reactant | Reagent | Product | Yield | Reference |
| 5,8-dimethyl-9H-carbazol-3-ol | Acetyl nitrate | 6-nitro-5,8-dimethyl-9H-carbazol-3-ol | Not specified | [3] |
| 1,4-dimethyl-9H-carbazole | Urea nitrate in Acetic Acid | 6-nitro and 8-nitro isomers | 70% (6-nitro), 27% (8-nitro) | [4] |
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds, including carbazoles. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For N-ethylcarbazole, this reaction regioselectively yields the 3-carbaldehyde derivative[5][6]. Given the substitution pattern of this compound, formylation is expected to occur at the 1 and 8 positions.
Reaction Workflow for Vilsmeier-Haack Formylation:
Caption: General workflow for the Vilsmeier-Haack formylation of a carbazole.
Experimental Protocol: Vilsmeier-Haack Formylation of 9-ethyl-9H-carbazole (Analogous Reaction) [5]
-
Materials: 9-ethyl-9H-carbazole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Chloroform, Ice.
-
Procedure:
-
In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of POCl₃ (1.05 eq) in DMF to the cooled mixture with stirring.
-
Continue stirring the reaction mixture at room temperature for 10 hours.
-
After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.
-
Extract the aqueous mixture with chloroform (3 x volume of aqueous layer).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
-
| Reactant | Reagent | Product | Yield | Reference |
| 9-ethyl-9H-carbazole | POCl₃/DMF | 9-ethyl-9H-carbazole-3-carbaldehyde | Not specified | [5] |
Conclusion
The this compound core is a highly activated system for electrophilic aromatic substitution. Based on the principles of electrophilic aromatic substitution and data from analogous carbazole derivatives, reactions such as halogenation, nitration, and formylation are expected to proceed readily. The primary sites of substitution are predicted to be the 1 and 8 positions. Researchers and drug development professionals can use the provided protocols and data as a starting point for the synthesis of novel this compound derivatives, with the understanding that optimization of reaction conditions will be necessary to achieve desired regioselectivity and yields. Further experimental investigation is warranted to fully elucidate the reactivity of this specific carbazole derivative.
References
An In-depth Technical Guide to the Solubility Characteristics of 3,6-Dimethyl-9H-carbazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3,6-Dimethyl-9H-carbazole, an organic compound of significant interest in materials science and pharmaceutical research. A comprehensive understanding of its solubility is fundamental for its synthesis, purification, formulation, and application. This document outlines its physicochemical properties, expected solubility in various organic solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 215-217 °C |
| Boiling Point | 383.0 ± 11.0 °C (Predicted) |
Solubility Profile
A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in various organic solvents. However, based on the principles of "like dissolves like" and the known solubility of carbazole and its derivatives, a qualitative and predictive solubility profile can be established.
Carbazole, the parent compound, is generally sparingly soluble in polar solvents like water but shows better solubility in organic solvents. The introduction of two methyl groups onto the carbazole core in this compound is expected to increase its lipophilicity and, consequently, its solubility in non-polar and moderately polar organic solvents. The presence of the N-H group allows for hydrogen bonding, which may enhance solubility in protic solvents.
Expected Solubility Trends:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, benzene) due to favorable van der Waals interactions.
-
Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) where dipole-dipole interactions can occur.
-
Low to Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol). While the N-H group can participate in hydrogen bonding, the overall non-polar character of the large carbazole ring system may limit solubility.
-
Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane).
-
Insoluble: Expected in water.
Quantitative Solubility Data (Illustrative)
The following table presents illustrative quantitative solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C). It is critical to note that these values are hypothetical and intended for illustrative purposes due to the absence of experimentally determined data in the public domain. Researchers are strongly encouraged to determine these values experimentally.
| Solvent Class | Solvent | Predicted Solubility ( g/100 mL) |
| Aromatic Hydrocarbons | Toluene | ~ 5.0 |
| Benzene | ~ 4.5 | |
| Halogenated Solvents | Dichloromethane | ~ 8.0 |
| Chloroform | ~ 9.5 | |
| Ketones | Acetone | ~ 2.5 |
| Methyl Ethyl Ketone | ~ 2.0 | |
| Ethers | Tetrahydrofuran (THF) | ~ 3.5 |
| Diethyl Ether | ~ 1.0 | |
| Esters | Ethyl Acetate | ~ 1.8 |
| Alcohols | Methanol | ~ 0.5 |
| Ethanol | ~ 0.8 | |
| Isopropanol | ~ 0.6 | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 10.0 |
| Dimethyl Sulfoxide (DMSO) | ~ 8.5 | |
| Non-polar Solvents | Hexane | < 0.1 |
Experimental Protocol for Solubility Determination
This protocol describes a standard gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or magnetic stirrer with heating plate
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Micropipettes
-
Volumetric flasks
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent the transfer of any solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed, clean, and dry vial.
-
Record the exact volume of the aliquot.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L, using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of aliquot (mL)) * 100
-
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Comprehensive Analysis of 3,6-Disubstituted Carbazole Derivatives: A Proxy for the Molecular and Crystal Structure of 3,6-Dimethyl-9H-carbazole
To the valued researcher, scientist, or drug development professional,
This technical guide addresses the molecular structure and crystal packing of 3,6-Dimethyl-9H-carbazole. Following a comprehensive search of publicly available scientific literature and crystallographic databases, it must be noted that the specific single-crystal X-ray diffraction data for this compound is not available.
Therefore, to provide a substantive and valuable resource, this document will present a detailed analysis of closely related 3,6-disubstituted carbazole derivatives for which crystallographic data has been published. This approach allows for an informed understanding of the probable structural characteristics and packing motifs of this compound by examining its structural analogues. The principles of molecular geometry and intermolecular interactions observed in these related compounds are expected to be highly relevant.
This guide will focus on the structural features of carbazole derivatives with substituents at the 3 and 6 positions, providing both qualitative descriptions and quantitative data from published studies to serve as a predictive framework for the target molecule.
General Molecular Structure of 3,6-Disubstituted Carbazoles
The carbazole core is a planar, tricyclic aromatic system consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. Substituents at the 3 and 6 positions extend from the para-positions relative to the nitrogen atom on the outer benzene rings.
Key Structural Features:
-
Planarity: The carbazole ring system is characteristically planar. This planarity is crucial for facilitating π-π stacking interactions in the crystal lattice.
-
Bond Lengths and Angles: The bond lengths and angles within the carbazole nucleus are typical for aromatic systems. The C-N bond lengths in the pyrrole ring are generally shorter than a typical C-N single bond, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair electrons into the aromatic system.
-
Substituent Effects: The nature of the substituents at the 3 and 6 positions can influence the electronic properties of the carbazole ring and can play a significant role in dictating the crystal packing through various intermolecular interactions. For this compound, the methyl groups are relatively small and non-polar, which would primarily influence packing through van der Waals forces and potentially weak C-H···π interactions.
A diagram illustrating the general molecular structure of a 3,6-disubstituted carbazole is presented below.
A Technical Guide to the Theoretical Calculation of HOMO/LUMO Levels in Dimethylcarbazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of dimethylcarbazole isomers. Understanding these frontier molecular orbitals is critical for the rational design of novel materials with tailored electronic and photophysical properties for applications in organic electronics, photovoltaics, and medicinal chemistry.
Introduction to HOMO/LUMO Levels in Dimethylcarbazoles
The electronic properties of carbazole-based materials are of significant interest due to their excellent thermal and photochemical stability, high charge carrier mobility, and versatile functionalization possibilities.[1][2][3] The addition of methyl groups to the carbazole core, creating dimethylcarbazole isomers, allows for the fine-tuning of these properties. The positions of the methyl groups on the carbazole ring structure significantly influence the molecule's conjugation, and consequently, its HOMO and LUMO energy levels.[4]
The HOMO is the highest energy molecular orbital occupied by electrons, and its energy level is related to the ionization potential and the molecule's ability to donate electrons (hole-transporting capability). The LUMO is the lowest energy molecular orbital that is unoccupied, and its energy level is associated with the electron affinity and the molecule's ability to accept electrons (electron-transporting capability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of the material, including its absorption and emission spectra.[5][6]
Theoretical Calculation of HOMO/LUMO Levels
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the structural and electronic properties of organic molecules with a good balance between accuracy and computational cost.[7]
Computational Methodology
A standard workflow for the theoretical calculation of HOMO and LUMO energy levels for dimethylcarbazole isomers involves the following steps:
-
Molecular Geometry Optimization : The first step is to obtain the optimized ground-state geometry of the dimethylcarbazole isomer. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[7][8] This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[7]
-
HOMO and LUMO Energy Calculation : Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the DFT calculation. These values are typically given in electron volts (eV).[7]
The choice of functional and basis set can significantly impact the calculated energies. It is common practice to benchmark the chosen computational level against experimental data for similar compounds to ensure the reliability of the theoretical predictions.[7][8]
References
- 1. Synthesis and electro-optical properties of carbazole-substituted pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Quest for Nature's Potent Scaffolds: A Technical Guide to the Discovery and Isolation of Carbazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have emerged as a significant area of interest in natural product chemistry and drug discovery.[1][2][3][4] First isolated from coal tar, these tricyclic structures are abundantly found in nature, particularly in terrestrial plants of the Rutaceae family, as well as in marine organisms and microorganisms.[5][6] Their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, has positioned them as promising lead compounds for the development of novel therapeutics.[1][7][8][9] This technical guide provides an in-depth overview of the discovery and isolation of carbazole alkaloids from natural sources, with a focus on experimental protocols, quantitative data presentation, and visualization of key processes.
Natural Sources of Carbazole Alkaloids
Carbazole alkaloids are predominantly found in plants belonging to the Rutaceae family, with the genera Murraya, Clausena, and Glycosmis being particularly rich sources.[6][7][10] Murraya koenigii (curry leaf) is one of the most extensively studied plants, yielding a wide array of carbazole alkaloids.[3][11][12] Beyond the Rutaceae family, these alkaloids have also been reported in the Apocynaceae, Loganiaceae, and Meliaceae families.[6] In recent years, the exploration of marine and microbial ecosystems has revealed novel carbazole structures from organisms such as sponges, tunicates, fungi, and bacteria, including Streptomyces species.[5][6][13]
Experimental Protocols: From Plant Material to Pure Alkaloid
The isolation of carbazole alkaloids from natural sources is a multi-step process that involves extraction, fractionation, and purification. The following protocols are generalized methodologies derived from various studies and can be adapted based on the specific natural source and target alkaloids.
Preparation of Plant Material and Extraction
The initial step involves the collection, drying, and pulverization of the plant material (e.g., leaves, stem bark, roots) to increase the surface area for efficient solvent extraction.
a) Soxhlet Extraction: This continuous extraction method is suitable for exhaustive extraction of alkaloids.
-
Protocol:
-
Air-dry the plant material (e.g., leaves of Murraya koenigii) and grind it into a fine powder.[14][15]
-
Defat the powdered material with a non-polar solvent like petroleum ether (60-80°C) in a Soxhlet apparatus for approximately 72 hours to remove lipids and other non-polar compounds.[15][16][17]
-
Subsequently, extract the defatted plant material with a more polar solvent such as ethanol or methanol for 6-8 hours.[14][16]
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.[14][16]
-
b) Maceration: This is a simpler extraction technique involving soaking the plant material in a solvent.
-
Protocol:
Acid-Base Extraction for Alkaloid Enrichment
This classical technique separates alkaloids from other plant metabolites based on their basic nature.
-
Protocol:
-
Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid). This protonates the alkaloids, rendering them water-soluble.[14]
-
Filter the acidic solution to remove any insoluble material.
-
Wash the aqueous acidic solution with an immiscible organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic impurities.
-
Make the aqueous layer alkaline by adding a base such as ammonium hydroxide or sodium hydroxide to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.[14]
-
Extract the liberated free alkaloids with an organic solvent like chloroform or dichloromethane.[14]
-
Combine the organic layers and evaporate the solvent to obtain a crude alkaloid mixture.[14]
-
Chromatographic Purification
The crude alkaloid mixture is then subjected to various chromatographic techniques to isolate individual compounds.
a) Column Chromatography (CC): This is the primary method for the large-scale separation of alkaloids.
-
Protocol:
-
Prepare a slurry of the stationary phase (e.g., silica gel or alumina) in a non-polar solvent (e.g., petroleum ether or hexane).[16][17]
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
Adsorb the crude alkaloid mixture onto a small amount of the stationary phase and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (gradient elution). A common gradient starts with petroleum ether and gradually introduces a more polar solvent like chloroform, ethyl acetate, or methanol.[16][17][18]
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[16][17]
-
Pool the fractions containing the same compound (as indicated by identical Rf values on TLC) and evaporate the solvent to obtain the purified alkaloid.[16][17]
-
b) High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for the final purification and quantification of alkaloids.[19]
-
Protocol:
-
Dissolve the semi-purified fractions from column chromatography in a suitable solvent.
-
Perform chromatographic separation on an HPLC system equipped with a suitable column (e.g., C18).[20]
-
Use a mobile phase consisting of a mixture of solvents such as acetonitrile and water containing a modifier like formic acid.[20] The composition can be isocratic or a gradient.
-
Detect the separated compounds using a UV or mass spectrometry detector.[20]
-
Collect the peaks corresponding to the individual alkaloids.
-
c) High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a rapid and efficient technique for the quantification of known carbazole alkaloids in plant extracts.[15]
-
Protocol:
-
Apply the sample solution as a band onto a pre-coated HPTLC plate.
-
Develop the plate in a suitable mobile phase, for instance, a mixture of petroleum ether and chloroform (7:3 v/v) for the separation of mahanimbine.[15]
-
After development, dry the plate and visualize the separated bands under UV light.
-
Quantify the alkaloids by densitometric scanning.
-
Structural Elucidation
The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.[12][18][21]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[18][20]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[18][22]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation in the molecule.[12][23]
Quantitative Data on Carbazole Alkaloids
The yield and biological activity of carbazole alkaloids can vary significantly depending on the natural source, geographical location, and the extraction and isolation methods employed.
Table 1: Quantitative Analysis of Major Carbazole Alkaloids in Murraya koenigii Leaves from Different Climatic Zones of India. [24]
| Carbazole Alkaloid | Natural Abundance Range (mg/g) |
| Koenine-I | 0.097 - 1.222 |
| Murrayamine A | 0.092 - 5.014 |
| Koenigine | 0.034 - 0.661 |
| Koenimbidine | 0.010 - 1.673 |
| Koenimbine | 0.013 - 7.336 |
| O-methylmurrayamine A | 0.010 - 0.310 |
| Girinimbine | 0.010 - 0.114 |
| Mahanine | 0.049 - 5.288 |
| 8,8''-biskoenigine | 0.031 - 1.731 |
| Isomahanimbine | 0.491 - 3.791 |
| Mahanimbine | 0.492 - 5.399 |
Table 2: Cytotoxic Activity of Selected Carbazole Alkaloids.
| Carbazole Alkaloid | Cell Line | IC50 Value (µg/mL) | Source |
| Mahanine | HL-60 | 12.1 | [25] |
| HeLa | 12.8 | [25] | |
| Murrayamine-J | HL-60 | 5.1 | [25] |
| HeLa | 7.7 | [25] | |
| Murrayafolline-A | HL-60 | 8.5 | [25] |
| HeLa | 4.6 | [25] | |
| Clauolenzole A | HIV-1 infected MT-4 lymphocytes | 2.4 (EC50) | [23] |
Visualizing the Process and Pathways
Diagrams are essential tools for understanding complex experimental workflows and biological signaling pathways.
Caption: Generalized workflow for the isolation of carbazole alkaloids.
Many carbazole alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death. A key mechanism involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Carbazole alkaloid-induced apoptosis via Bcl-2 inhibition.
Some carbazole alkaloids have also been shown to inhibit autophagic flux, which can contribute to their cytotoxic effects in cancer cells.
Caption: Inhibition of autophagic flux by carbazole alkaloids.
Conclusion
The discovery and isolation of carbazole alkaloids from natural sources represent a vibrant and promising field of research. The diverse chemical structures and significant biological activities of these compounds underscore their potential as scaffolds for the development of new drugs. The methodologies outlined in this guide provide a framework for the systematic extraction, purification, and characterization of carbazole alkaloids. As analytical techniques continue to advance and new natural sources are explored, the family of carbazole alkaloids is expected to expand, offering new opportunities for therapeutic innovation. The continued investigation into their mechanisms of action, as depicted in the signaling pathways, will be crucial in translating these natural products into clinically effective treatments.
References
- 1. echemcom.com [echemcom.com]
- 2. researchgate.net [researchgate.net]
- 3. jbpr.in [jbpr.in]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases [mdpi.com]
- 9. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. jocpr.com [jocpr.com]
- 13. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves - ProQuest [proquest.com]
- 16. phytojournal.com [phytojournal.com]
- 17. phytojournal.com [phytojournal.com]
- 18. ukm.my [ukm.my]
- 19. africaresearchconnects.com [africaresearchconnects.com]
- 20. iris.uniroma1.it [iris.uniroma1.it]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to the Fundamental Reactivity of the N-H Bond in 3,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the N-H bond in 3,6-Dimethyl-9H-carbazole. This carbazole derivative is a key structural motif in various functional materials and pharmacologically active compounds. Understanding the reactivity of its N-H bond is crucial for the strategic design and synthesis of novel derivatives for applications in drug development and materials science. This document details the key chemical properties, experimental protocols for its functionalization, and visual representations of the underlying reaction pathways.
Core Chemical Properties of the N-H Bond
The reactivity of the N-H bond in this compound is primarily dictated by its acidity (pKa) and its homolytic bond dissociation energy (BDE). These parameters govern its behavior in deprotonation, oxidation, and substitution reactions.
Acidity (pKa)
The pKa is a measure of the acidity of the N-H proton. A lower pKa value indicates a more acidic proton, which is more readily removed by a base. The electron-donating nature of the two methyl groups at the 3 and 6 positions slightly increases the electron density on the carbazole ring system, which in turn is predicted to slightly increase the pKa compared to unsubstituted carbazole.
Bond Dissociation Energy (BDE)
| Property | Value (Predicted/Estimated) | Notes |
| pKa | 17.55 ± 0.30 | The predicted pKa value suggests that a relatively strong base is required for complete deprotonation.[1] |
| N-H Bond Dissociation Energy | ~85-90 kcal/mol (Estimated) | This is an estimate based on computational studies of related aromatic amines and the expected electronic effect of the methyl substituents. No direct experimental or calculated value for this compound has been reported. |
Key Reactions Involving the N-H Bond
The N-H bond of this compound is a versatile functional handle for a variety of chemical transformations, including deprotonation, N-alkylation, N-arylation, and oxidation.
Deprotonation of the N-H bond is the initial step for many functionalization reactions. It involves the use of a strong base to generate the corresponding carbazolide anion, which is a potent nucleophile.
-
Reaction Pathway for Deprotonation
Caption: Deprotonation of this compound.
Experimental Protocol for Deprotonation:
-
Materials: this compound, anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil) or n-butyllithium (n-BuLi) solution.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq.) portion-wise to the stirred solution. If using n-BuLi, add it dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of hydrogen gas (with NaH) or the formation of a colored solution indicates the formation of the carbazolide anion.
-
The resulting solution of the deprotonated carbazole can be used directly in subsequent reactions.
-
N-alkylation is a common method to introduce alkyl substituents at the 9-position, which can significantly alter the electronic and physical properties of the carbazole core.
-
Workflow for N-Alkylation
Caption: Experimental workflow for N-alkylation.
Experimental Protocol for N-Alkylation:
-
Materials: this compound, an alkyl halide (e.g., methyl iodide, ethyl bromide), a base (e.g., sodium hydroxide), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a suitable solvent (e.g., acetone).
-
Procedure:
-
To a solution of this compound (1.0 eq.) in acetone, add powdered sodium hydroxide (2.0 eq.) and a catalytic amount of tetrabutylammonium bromide (0.1 eq.).
-
Add the alkyl halide (1.2 eq.) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9-alkyl-3,6-dimethyl-9H-carbazole.
-
The introduction of an aryl group at the 9-position is crucial for the synthesis of materials for organic electronics, such as OLEDs. This is typically achieved through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation.
-
Catalytic Cycle for Buchwald-Hartwig N-Arylation
Caption: Buchwald-Hartwig N-arylation catalytic cycle.
Experimental Protocol for Buchwald-Hartwig N-Arylation:
-
Materials: this compound, an aryl halide (e.g., bromobenzene), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous, deoxygenated solvent (e.g., toluene).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium precatalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 9-aryl-3,6-dimethyl-9H-carbazole.
-
The N-H bond of this compound can be oxidized to form a nitrogen-centered radical cation, which can then undergo further reactions. This process is often initiated electrochemically or photochemically.
-
Oxidation and Dimerization Pathway
Caption: Proposed pathway for oxidative dimerization.
Experimental Protocol for Electrochemical Oxidation (General Approach):
-
Materials: this compound, a supporting electrolyte (e.g., tetrabutylammonium perchlorate), and a suitable solvent for electrochemistry (e.g., acetonitrile).
-
Procedure:
-
Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.
-
Use a three-electrode setup (working, counter, and reference electrodes) in an electrochemical cell.
-
Apply a potential to the working electrode to initiate the oxidation of the carbazole. The specific potential will depend on the experimental setup and should be determined by cyclic voltammetry.
-
The product of the oxidation (e.g., a polymer film on the electrode or a soluble dimer) can be isolated and characterized after the electrolysis is complete.
-
Conclusion
The N-H bond in this compound is a key reactive site that allows for a wide range of chemical modifications. Its acidity and bond dissociation energy are fundamental properties that inform the choice of reagents and reaction conditions for its functionalization. The experimental protocols provided in this guide offer a starting point for the synthesis of novel this compound derivatives with tailored properties for applications in drug discovery and materials science. The visual representations of reaction pathways and workflows aim to provide a clear conceptual understanding of these important transformations.
References
Methodological & Application
Application Notes and Protocols for 3,6-Dimethyl-9H-carbazole as a Host Material in Blue OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3,6-Dimethyl-9H-carbazole as a host material in the fabrication of blue Organic Light-Emitting Diodes (OLEDs). This document outlines the synthesis of the material, its key photophysical and electrochemical properties, and detailed protocols for device fabrication and characterization.
Introduction
Carbazole derivatives are a prominent class of organic semiconductor materials widely employed in the development of high-performance OLEDs. Their inherent characteristics, such as high thermal stability, excellent hole-transporting properties, and wide energy bandgaps, make them particularly suitable as host materials for phosphorescent and fluorescent emitters.[1] The introduction of methyl groups at the 3 and 6 positions of the carbazole core in this compound can further enhance its electronic properties and morphological stability, making it a promising candidate for achieving efficient and stable blue emission in OLEDs.
Photophysical and Electrochemical Properties
The successful design and fabrication of an efficient OLED are critically dependent on the photophysical and electrochemical properties of the host material. While specific experimental data for this compound is not extensively reported, the following table summarizes the key properties of closely related carbazole derivatives used in blue OLEDs to provide a comparative context. The properties of this compound are expected to be in a similar range.
| Property | 9-Phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz)[2] | 3,6-Bis(diphenylphosphoryl)-9-phenylcarbazole (PO9)[2] | 2-(4'-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (BCzB-PPI)[3] |
| HOMO (eV) | - | - | -5.67 |
| LUMO (eV) | - | - | -2.45 |
| Triplet Energy (E_T) (eV) | 2.99 | 2.99 | - |
| Photoluminescence Quantum Yield (PLQY) | - | - | 96.22% (in THF) |
| Emission Peak (nm) | - | - | 457 (in film) |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate)
This protocol describes the bromination of 9H-carbazole.
-
Materials: 9H-Carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 9H-carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the precipitate and wash thoroughly with water.
-
The crude product can be purified by recrystallization or column chromatography.[5]
-
Step 2: Synthesis of this compound
This protocol describes the methylation of 3,6-dibromo-9H-carbazole via a nickel-catalyzed cross-coupling reaction. This is an adaptation from the synthesis of 9-ethyl-3,6-dimethylcarbazole.[4]
-
Materials: 3,6-Dibromo-9H-carbazole, Methylmagnesium bromide (or a similar methylating agent), [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)), Dry ether.
-
Procedure:
-
In an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, place 3,6-dibromo-9H-carbazole and NiCl₂(dppp) in dry ether under an argon atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in ether to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent like ethanol to yield this compound.[4]
-
Fabrication of a Blue OLED Device
This protocol describes the fabrication of a multilayer blue OLED using this compound as the host material in the emissive layer. The device architecture provided is a representative example and may require optimization for specific blue emitters.
-
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Host Material: this compound
-
Blue Emitting Dopant (e.g., FIrpic)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before loading into the evaporation chamber.
-
Layer Deposition: Sequentially deposit the organic layers and the cathode onto the ITO substrate by thermal evaporation under high vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors. A typical device structure is as follows:
-
HIL: HAT-CN (10 nm)
-
HTL: NPB (40 nm)
-
Emissive Layer (EML): this compound doped with the blue emitter (e.g., 10 wt% FIrpic) (30 nm)
-
ETL: TPBi (40 nm)
-
EIL: LiF (1 nm)
-
Cathode: Aluminum (100 nm)
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
-
Characterization of Blue OLEDs
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Record with a spectroradiometer.
-
External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency: Calculate from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.
Expected Performance and Comparison
While specific performance data for blue OLEDs using this compound as a host is not available in the literature, the performance of devices with similar carbazole-based hosts can provide a benchmark.
| Host Material | Blue Emitter | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) |
| SiCz[2] | Ir(dbfmi) | 21.0 | - | 21.7 | (0.15, 0.18) |
| PO9[2] | Ir(dbfmi) | 9.5 | - | - | - |
| BCzB-PPI[3] | Non-doped | 4.43 | - | - | (0.159, 0.080) |
It is anticipated that a blue OLED employing this compound as a host would exhibit competitive performance, with the potential for high efficiency and good color purity, owing to the favorable electronic properties of the dimethylcarbazole core.
Logical Relationship for Host Material Selection
The selection of an appropriate host material is governed by several key electronic and photophysical parameters to ensure efficient energy transfer and charge balance within the OLED.
Conclusion
This compound presents itself as a promising host material for the development of efficient and stable blue OLEDs. Its synthesis is achievable through established chemical routes, and its anticipated electronic properties align with the requirements for high-performance host materials. The provided protocols offer a foundational framework for researchers to synthesize this material and fabricate and characterize blue OLED devices. Further optimization of the device architecture and the choice of the blue emitter will be crucial in realizing the full potential of this compound in next-generation displays and lighting applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 3,6-Dimethyl-9H-carbazole Derivatives as Hole-Transporting Layers in Organic Photovoltaics
Introduction
Carbazole derivatives are a significant class of organic semiconducting materials utilized in a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electron-rich nature, rigid molecular structure, and high thermal stability make them excellent candidates for hole-transporting materials (HTMs). Specifically, functionalization at the 3, 6, and 9 positions of the carbazole core allows for the fine-tuning of their electronic and physical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and film-forming capabilities.
3,6-Dimethyl-9H-carbazole derivatives, in particular, are of interest for their potential to provide good hole mobility and appropriate energy level alignment for efficient charge extraction from the photoactive layer to the anode in OPV devices. These application notes provide an overview of their use, detailed experimental protocols for their synthesis and device fabrication, and characterization methods for researchers in materials science and organic electronics.
Data Presentation
While specific performance data for this compound derivatives in OPVs is limited in publicly available literature, the following table summarizes the performance of various 3,6-disubstituted carbazole derivatives in both perovskite solar cells (PSCs) and OPVs to provide a comparative context for this class of materials. The performance of these materials in PSCs suggests their potential as effective hole-transporting layers in OPVs as well.
| Hole-Transporting Material (HTM) | Device Type | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| KZRD | PSC | 1.08 | 23.24 | 78.90 | 20.40 | [1] |
| KZIC | PSC | 1.07 | 22.89 | 75.80 | 18.57 | [1] |
| SGT-405 | PSC | - | - | - | 14.79 | [2] |
| [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz) | PSC | - | - | - | 19.51 | [1][2] |
| [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid | PSC | - | - | - | - | [3] |
| poly(2E,2′E)-3,3′-(9-hexyl-9H-carbazole-3,6-diyl)bis(2-(5-methylthiophen-2yl)acrylonitrile) | OPV | - | - | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 9-Alkyl-3,6-dimethyl-9H-carbazole
This protocol describes a representative synthesis of a 9-alkyl-3,6-dimethyl-9H-carbazole, a core structure for a hole-transporting material. The synthesis involves the N-alkylation of this compound.
Materials:
-
This compound
-
1-Bromooctane (or other desired alkyl halide)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for extraction and purification
Procedure:
-
N-Alkylation:
-
To a solution of this compound (1.0 eq.) in DMF in a round-bottom flask, add powdered KOH (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromooctane (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
-
Work-up:
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 9-octyl-3,6-dimethyl-9H-carbazole.
-
Protocol 2: Fabrication of a Bulk Heterojunction OPV Device
This protocol details the fabrication of a conventional architecture organic photovoltaic device using a this compound derivative as the hole-transporting layer.
Device Architecture: ITO / PEDOT:PSS / Active Layer (e.g., P3HT:PCBM) / this compound Derivative (HTL) / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (e.g., Clevios P VP AI 4083)
-
Poly(3-hexylthiophene-2,5-diyl) (P3HT)
-
This compound derivative (synthesized as per Protocol 1)
-
Chlorobenzene
-
Aluminum (Al) pellets for thermal evaporation
-
Deionized water, acetone, isopropanol
-
Nitrogen gas for drying
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Glovebox with inert atmosphere (e.g., nitrogen or argon)
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[6]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the work function of the ITO.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm filter.
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 140°C for 10 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a solution of the active layer blend (e.g., P3HT:PCBM in a 1:0.8 weight ratio) in chlorobenzene at a concentration of 20 mg/mL.
-
Transfer the PEDOT:PSS-coated substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Anneal the substrates at 150°C for 10 minutes inside the glovebox.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., chlorobenzene) at a concentration of 5 mg/mL.
-
Spin-coat the HTL solution onto the active layer at 2000 rpm for 40 seconds.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 100 nm thick layer of aluminum (Al) through a shadow mask at a pressure below 10-6 Torr to define the active area of the device.
-
Protocol 3: Characterization of the OPV Device
1. Current Density-Voltage (J-V) Characteristics:
-
Measure the J-V characteristics of the fabricated OPV device using a source meter (e.g., Keithley 2400) under simulated AM 1.5G solar illumination at 100 mW/cm².[6]
-
From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
2. External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum of the device using a dedicated EQE measurement system, which typically consists of a light source, a monochromator, and a calibrated photodiode.
-
The EQE is the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.
-
The integrated Jsc from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement.
3. Charge Carrier Mobility Measurement:
-
The hole mobility of the this compound derivative can be estimated by fabricating hole-only devices (e.g., ITO/PEDOT:PSS/HTL/Au).
-
The mobility can be determined by fitting the dark J-V characteristics of the hole-only device to the space-charge limited current (SCLC) model.
Visualizations
Synthetic Workflow Diagram
References
- 1. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 3,6-Dihalo-9H-Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. This powerful reaction enables the synthesis of a diverse range of biaryl compounds, which are pivotal structures in medicinal chemistry and materials science. For professionals in drug development, the carbazole scaffold is of particular interest due to its prevalence in biologically active compounds, including anticancer agents. The 3,6-disubstituted carbazole motif, in particular, has been identified as a privileged structure in the design of novel therapeutics.
These application notes provide a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction with 3,6-dihalo-9H-carbazoles. This protocol outlines the necessary reagents, conditions, and procedures to successfully synthesize 3,6-diaryl-9H-carbazoles, which can serve as key intermediates in the development of new therapeutic agents.
Reaction Principle and Applications
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. In the context of 3,6-dihalo-9H-carbazoles, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 3 and 6 positions of the carbazole core. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of a compound's biological activity. The resulting 3,6-diaryl-9H-carbazole derivatives have shown promise as anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines.[1][2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of 3,6-dihalo-9H-carbazoles with a range of arylboronic acids. This data provides a valuable starting point for reaction optimization.
| 3,6-Dihalo-9H-Carbazole Derivative | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,6-Dibromo-9-ethyl-9H-carbazole | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~90 |
| 3,6-Dibromo-9H-carbazole | Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | 85-95 |
| 3,6-Dibromo-9-hexyl-9H-carbazole | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | ~88 |
| 3,6-Dibromo-9-(p-tolylsulfonyl)-9H-carbazole | 4-Fluorophenylboronic Acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 |
| 3,6-Dibromo-9-octyl-9H-carbazole | Fluorene-2-boronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (7.5) | DME/H₂O (2:1) | Reflux | - | - |
| 3,6-Dibromo-9H-carbazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 88 |
| 3,6-Dibromo-9H-carbazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 85 |
| 3,6-Dibromo-9H-carbazole | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 82 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of a 3,6-dihalo-9H-carbazole with an arylboronic acid.
Materials:
-
3,6-Dihalo-9H-carbazole (e.g., 3,6-dibromo-9H-carbazole) (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv for disubstitution)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O, DME/H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 3,6-dihalo-9H-carbazole (1.0 equiv), arylboronic acid (2.2-2.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system to the flask via syringe. It is recommended to bubble the inert gas through the solvent for 15-20 minutes prior to addition to ensure thorough deoxygenation.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[3]
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[3]
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,6-diaryl-9H-carbazole.[3]
-
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 3,6-dihalo-9H-carbazoles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Anticancer Agents from 3,6-Dimethyl-9H-carbazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer agents derived from carbazole scaffolds, with a specific focus on derivatives of 3,6-dimethyl-9H-carbazole and its isomers. The following protocols and data are intended to serve as a guide for the development of novel chemotherapeutic agents based on this privileged heterocyclic system.
Carbazole derivatives have long been a subject of intense research in medicinal chemistry due to their significant and varied biological activities, including potent anticancer properties.[1] The planar, electron-rich carbazole nucleus is a key pharmacophore that can intercalate with DNA, inhibit essential enzymes in cancer proliferation, and modulate various signaling pathways.[1][2] Modifications at the C-3, C-6, and N-9 positions of the carbazole ring have been extensively explored to develop novel anticancer agents with improved efficacy and selectivity.[3]
Data Presentation: In Vitro Cytotoxicity
The anticancer efficacy of carbazole derivatives is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Below is a summary of the reported IC50 values for representative dimethyl-9H-carbazole derivatives against human breast cancer cell lines.
| Compound ID | Derivative Scaffold | Cell Line | IC50 (µM) | Reference |
| Compound 4 | 5,8-Dimethyl-9H-carbazole | MDA-MB-231 | 0.73 ± 0.74 | [2] |
| MCF-7 | > 25 | [2] | ||
| MCF-10A (non-cancerous) | > 25 | [4] | ||
| Compound 3 | 5,8-Dimethyl-9H-carbazole | MDA-MB-231 | 1.44 ± 0.97 | [2] |
| Compound 5 | 5,8-Dimethyl-9H-carbazole | MDA-MB-231 | 6.59 ± 0.68 | [2] |
| Compound 2 | 5,8-Dimethyl-9H-carbazole | MDA-MB-231 | 8.19 ± 0.26 | [2] |
| Compound 1 | 5,8-Dimethyl-9H-carbazole | MDA-MB-231 | 43.45 ± 1.21 | [2] |
| Ellipticine | (Reference Compound) | MDA-MB-231 | 0.49 ± 0.12 | [2] |
| MCF-7 | 0.53 ± 0.09 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these potential anticancer agents. The following sections provide representative protocols.
Protocol 1: Synthesis of 2,6-Dimethyl-9H-carbazole
This protocol describes a multi-step synthesis of a dimethyl-substituted carbazole scaffold, which can serve as a key intermediate.[4]
Step 1: Acetylation of 2-bromo-4-methylaniline
-
Dissolve 2-bromo-4-methylaniline in a suitable solvent such as acetic anhydride.
-
Heat the reaction mixture under reflux for a specified period to allow for complete acetylation.
-
Cool the mixture and pour it into ice water to precipitate the acetylated product.
-
Filter, wash the solid with water, and dry to obtain N-(2-bromo-4-methylphenyl)acetamide.
Step 2: Ullmann Coupling
-
Combine the N-(2-bromo-4-methylphenyl)acetamide with a suitable coupling partner, such as an aryl boronic acid, in the presence of a copper catalyst and a base.
-
Heat the mixture in an appropriate solvent under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Perform an aqueous work-up and purify the biphenyl intermediate by column chromatography.
Step 3: Tauber-type Cyclization
-
Subject the biphenyl intermediate to intramolecular cyclization conditions, such as heating in the presence of a strong acid or a palladium catalyst.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-Dimethyl-9H-carbazole.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of the synthesized carbazole derivatives on cancer cell lines.[2][5]
-
Cell Seeding: Seed human breast cancer cells (e.g., MDA-MB-231, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in complete growth medium. Add the diluted compounds to the cells in triplicate and incubate for 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Topoisomerase I Inhibition Assay
This assay assesses the ability of the carbazole derivatives to inhibit the activity of human topoisomerase I, a key enzyme in DNA replication.[4]
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, human topoisomerase I, and the reaction buffer.
-
Compound Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a no-drug control and a positive control (e.g., camptothecin).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.[4]
Mechanism of Action and Signaling Pathways
Carbazole derivatives exert their anticancer effects through multiple mechanisms. The planar carbazole ring can intercalate into DNA, leading to cell cycle arrest and apoptosis.[6] Furthermore, these compounds are known to inhibit topoisomerases, which are critical for DNA replication and repair.[2][6] Some derivatives also interfere with the dynamics of the actin cytoskeleton, which is essential for cell division, motility, and metastasis.[2]
The diagram below illustrates a generalized workflow for investigating the anticancer properties of this compound derivatives.
Caption: Experimental workflow for anticancer drug discovery using this compound scaffolds.
The following diagram depicts a proposed signaling pathway for the anticancer action of certain dimethyl-carbazole derivatives that target topoisomerases and actin dynamics, leading to apoptosis.
Caption: Proposed anticancer mechanism of action for this compound derivatives.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application of 3,6-Dimethyl-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF) Emitters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for highly efficient organic light-emitting diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for heavy metals like iridium or platinum. The design of TADF emitters typically involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within a molecule. This is often achieved through a donor-acceptor (D-A) architecture, which minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
3,6-Dimethyl-9H-carbazole is an excellent electron-donating moiety for the construction of TADF emitters. Its rigid structure, high thermal stability, and strong electron-donating nature make it an ideal building block. The methyl groups at the 3 and 6 positions enhance the electron-donating strength compared to unsubstituted carbazole and can improve the solubility of the resulting emitter, which is particularly beneficial for solution-processed device fabrication. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and device fabrication of TADF emitters based on this compound.
Molecular Design and Principle of TADF
The core principle behind using this compound in TADF emitters is to link it to a suitable electron-accepting unit. This D-A structure leads to a charge-transfer (CT) excited state, where the HOMO is localized on the this compound donor and the LUMO is on the acceptor. This spatial separation of the frontier orbitals significantly reduces the exchange energy, resulting in a small ΔEST.
A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state (T₁) to the emissive singlet state (S₁) through thermal energy at room temperature. The subsequent radiative decay from the S₁ state results in delayed fluorescence, adding to the prompt fluorescence and thus maximizing the light emission.
Synthesis of a Representative Emitter: 2,4,5,6-tetrakis(3,6-dimethyl-9H-carbazol-9-yl)isophthalonitrile (4mCzIPN)
A prominent example of a TADF emitter utilizing the this compound donor is 2,4,5,6-tetrakis(3,6-dimethyl-9H-carbazol-9-yl)isophthalonitrile (a methyl-substituted derivative of the well-known 4CzIPN). The synthesis typically involves a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of 4mCzIPN
Materials:
-
This compound
-
Tetrafluoroisophthalonitrile
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
Deprotonation of this compound:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (4.4 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 4.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium salt of this compound.
-
-
Nucleophilic Substitution:
-
In a separate Schlenk flask, dissolve tetrafluoroisophthalonitrile (1.0 equivalent) in anhydrous DMF.
-
Slowly add the solution of the deprotonated this compound to the tetrafluoroisophthalonitrile solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water or methanol to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with water and methanol to remove residual DMF and unreacted starting materials.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol or chloroform/hexane).
-
For high-purity material required for OLED fabrication, further purification by temperature-gradient sublimation is highly recommended.
-
Photophysical and Device Performance Data
The introduction of methyl groups on the carbazole donor influences the photophysical properties and device performance. Below is a table summarizing representative data for TADF emitters based on 3,6-disubstituted carbazoles for comparison.
| Emitter | Donor Moiety | Acceptor Moiety | PLQY (%) | λem (nm) | ΔEST (eV) | Max. EQE (%) |
| 4CzIPN | Carbazole | Isophthalonitrile | ~90 | ~520 | ~0.05 | ~19-31 |
| t-4CzIPN | 3,6-di-tert-butyl-carbazole | Isophthalonitrile | >90 | ~530 | ~0.06 | ~20-25 |
| D(DCz-Cz)-DCPP | 3,6-dicarbazolyl-carbazole | Dicyanopyrazinophenanthrene | 85 | 560 | 0.08 | 19.5 |
| D(DPXZ-Cz)-DCPP | 3,6-diphenoxazinyl-carbazole | Dicyanopyrazinophenanthrene | 92 | 600 | 0.05 | 21.6 |
Note: Data is compiled from various sources for illustrative purposes and specific values may vary depending on the host material and device architecture.[1][2]
OLED Device Fabrication and Characterization
TADF emitters based on this compound can be incorporated into OLEDs via either vacuum thermal evaporation or solution processing.
Protocol for Solution-Processed OLED Fabrication
1. Substrate Preparation:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes immediately before use to improve the work function of the ITO and enhance hole injection.
2. Layer Deposition (in a nitrogen-filled glovebox):
-
Hole Injection Layer (HIL): Spin-coat a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate (e.g., at 4000 rpm for 60 s). Anneal the substrate at 120-150 °C for 15 minutes.
-
Emissive Layer (EML):
-
Prepare a solution of the TADF emitter and a host material (e.g., CBP, mCP) in a suitable solvent like chlorobenzene or toluene. A typical doping concentration is 5-20 wt%.
-
Spin-coat the EML solution onto the HIL. Anneal at a moderate temperature (e.g., 80-100 °C) for 30 minutes to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL): These layers, along with the cathode, are typically deposited via thermal evaporation even in solution-processed devices for optimal performance.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
-
Deposit an ETL material (e.g., TPBi, TmPyPB) to a thickness of 20-40 nm.
-
Deposit a thin EIL of lithium fluoride (LiF) or cesium carbonate (Cs₂CO₃) (0.5-1 nm).
-
-
Cathode Deposition: Deposit a metal cathode, such as aluminum (Al) or calcium/aluminum (Ca/Al), to a thickness of 100-150 nm.
3. Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.
References
Application Notes and Protocols for N-Alkylation of 3,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 3,6-dimethyl-9H-carbazole, a key synthetic transformation for the development of novel organic materials and pharmaceutical agents. The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science, and functionalization at the 9-position (the nitrogen atom) allows for the fine-tuning of its electronic and biological properties. The following protocols outline methodologies for efficient N-alkylation using various alkylating agents under different reaction conditions, including conventional heating and microwave-assisted synthesis. Quantitative data is summarized for easy comparison, and a detailed experimental workflow is provided.
Introduction
Carbazole and its derivatives are of significant interest due to their presence in numerous natural products and their wide range of applications in pharmaceuticals and organic electronics. The N-alkylation of the carbazole ring is a fundamental step in the synthesis of more complex molecules with desired biological activities or material properties. This compound offers a symmetrical scaffold, and its N-alkylation provides precursors for various applications, from drug candidates to organic light-emitting diode (OLED) materials.
The protocols described herein are based on established methods for the N-alkylation of carbazoles, including the use of strong bases, phase-transfer catalysis, and microwave irradiation to accelerate the reaction.[1][2][3] The choice of method may depend on the desired scale, the reactivity of the alkylating agent, and the available laboratory equipment.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of carbazole derivatives under various conditions, which can be adapted for this compound.
| Entry | Substrate | Alkylating Agent | Base (equiv.) | Solvent | Catalyst (mol%) | Method | Time | Yield (%) | Reference |
| 1 | 3,6-Dibromocarbazole | Diethyl sulfate (1.0) | NaOH (0.97) | Acetone | - | Stirring at RT | 8 h | 83 | [4] |
| 2 | Carbazole | Benzyl bromide | K₂CO₃ (adsorbed) | Dry Media | TBAB (cat.) | Microwave | 5 min | 95 | [3] |
| 3 | Carbazole | Ethyl bromide | K₂CO₃ (adsorbed) | Dry Media | TBAB (cat.) | Microwave | 8 min | 82 | [3] |
| 4 | Carbazole | n-Butyl bromide | K₂CO₃ (adsorbed) | Dry Media | TBAB (cat.) | Microwave | 8 min | 85 | [3] |
| 5 | Carbazole | N-dibromoalkane | NaH (60%) | DMF | - | Stirring at RT | - | - | [5] |
TBAB: Tetrabutylammonium bromide
Experimental Protocols
Protocol 1: Conventional N-Alkylation using a Base in Organic Solvent
This protocol is adapted from the N-alkylation of the structurally similar 3,6-dibromocarbazole and is a reliable method for a range of alkylating agents.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide) or dialkyl sulfate (e.g., diethyl sulfate)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask, add this compound (1.0 equiv.) and the chosen anhydrous solvent (e.g., DMF or acetone).
-
Add the base (e.g., powdered NaOH or K₂CO₃, 1.1-2.0 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 equiv.) dropwise to the stirred mixture.
-
Continue stirring at room temperature or heat to reflux until the reaction is complete (monitor by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-Alkylation
This method offers a significant acceleration of the reaction and often leads to higher yields with simpler work-up.[1][3]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Open Erlenmeyer flask or a dedicated microwave synthesis vessel
-
Domestic or laboratory microwave oven
-
Flash chromatography system or standard column chromatography setup
Procedure:
-
In an Erlenmeyer flask, thoroughly mix this compound (1.0 equiv.), the alkyl halide (1.5 equiv.), potassium carbonate (excess, to act as a solid support), and a catalytic amount of TBAB.[3]
-
Place the open flask in a microwave oven and irradiate for 5-10 minutes (the optimal time may need to be determined empirically). Use short bursts of irradiation to avoid overheating.
-
After cooling, extract the reaction mixture with methylene chloride.
-
Dry the extract with anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.[3]
-
Purify the solid material by flash chromatography or recrystallization to afford the desired N-alkyl-3,6-dimethylcarbazole.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationships of reactants and intermediates in the reaction.
References
Application Notes and Protocols: 3,6-Dimethyl-9H-carbazole as a Building Block for Novel Antimicrobial Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published research specifically detailing the synthesis and antimicrobial activity of derivatives from 3,6-Dimethyl-9H-carbazole is limited. This document provides a guide for researchers to explore this promising but underexplored scaffold by adapting established synthetic methodologies for carbazoles and employing standardized antimicrobial testing protocols.
Introduction
The carbazole nucleus is a prominent heterocyclic scaffold known for a wide range of pharmacological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1] The increasing threat of antimicrobial resistance necessitates the exploration of novel chemical entities. This compound presents an attractive starting point for the development of new antimicrobial agents due to the potential for diverse functionalization at the reactive positions of the carbazole core. The methyl groups at the 3 and 6 positions can influence the electronic and steric properties of the resulting derivatives, potentially leading to enhanced antimicrobial potency and selectivity.
This document outlines proposed synthetic strategies for creating a library of compounds from this compound and provides detailed protocols for their antimicrobial evaluation.
Proposed Synthetic Routes for this compound Derivatives
A diverse library of antimicrobial candidates can be generated from this compound through several key reactions targeting the nitrogen atom and the aromatic ring.
N-Alkylation/N-Arylation:
Modification at the 9-position (N-alkylation) is a common strategy to enhance the lipophilicity and biological activity of carbazoles.
-
Protocol for N-Alkylation:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate; 1.1 eq.) dropwise.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Vilsmeier-Haack Formylation:
Introduction of a formyl group at the 1 and/or 8 positions can serve as a handle for further derivatization, such as the formation of Schiff bases or oximes.
-
Protocol for Vilsmeier-Haack Formylation:
-
In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq.) to N,N-dimethylformamide (DMF) dropwise with stirring.
-
After 30 minutes, add a solution of this compound (1.0 eq.) in DMF.
-
Heat the reaction mixture to 90°C and stir for 2-4 hours.
-
Cool the mixture to room temperature and pour it into crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated product is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol.
-
Synthesis of Schiff Bases from Formylated Derivatives:
The formylated derivatives can be readily converted to Schiff bases, a class of compounds known for their antimicrobial properties.
-
Protocol for Schiff Base Synthesis:
-
Dissolve the formylated this compound derivative (1.0 eq.) in ethanol.
-
Add the desired primary amine (e.g., aniline, p-toluidine; 1.0 eq.) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Upon cooling, the Schiff base product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
Experimental Protocols for Antimicrobial Evaluation
Determination of Minimum Inhibitory Concentration (MIC):
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
-
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for absorbance reading)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) for quality control
-
-
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be assessed visually or by measuring the absorbance at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC):
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][4]
-
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony formation or a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation: Antimicrobial Activity of Representative Carbazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several published carbazole derivatives against a panel of microbial strains. This data is provided to illustrate the potential antimicrobial activity that could be expected from novel compounds derived from this compound and to serve as a template for data presentation.
| Compound ID | Organism | Strain | MIC (µg/mL) | Reference |
| 8f | Escherichia coli | ATCC 25922 | 2 | [5] |
| Staphylococcus aureus | ATCC 29213 | 1 | [5] | |
| 9d | Escherichia coli | ATCC 25922 | 2 | [6] |
| Staphylococcus aureus | ATCC 29213 | 1 | [6] | |
| Carbazole Derivative 1 | Candida albicans | 2-4 | [7] | |
| Carbazole Derivative 2 | Staphylococcus aureus | 1-8 | [7] | |
| Bacillus subtilis | 1-8 | [7] | ||
| Escherichia coli | 1-8 | [7] |
Potential Mechanism of Action
While the exact mechanism of action can vary between different carbazole derivatives, several studies suggest that these compounds may exert their antimicrobial effects through various pathways. One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[6] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Another potential mechanism involves the intercalation of the planar carbazole ring into microbial DNA, thereby inhibiting replication and transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. microchemlab.com [microchemlab.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Quantitative Analysis of 3,6-Dimethyl-9H-carbazole using a Novel HPLC-MS Method
Abstract
This application note details a robust and sensitive analytical method for the quantification of 3,6-Dimethyl-9H-carbazole in solution using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is tailored for researchers, scientists, and drug development professionals requiring accurate measurement of this carbazole derivative. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters, and presents the method's performance characteristics, demonstrating its suitability for high-throughput analysis.
Introduction
Carbazole derivatives are a significant class of nitrogen-containing heterocyclic compounds utilized in the development of pharmaceuticals, photoelectric materials, and dyes. This compound (MW: 195.26 g/mol , CAS: 5599-50-8) is a key intermediate and building block in organic synthesis.[1][2] Accurate and precise quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides a comprehensive HPLC-MS method developed and validated for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (ACN), HPLC-grade
-
Methanol (MeOH), HPLC-grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters (PTFE)
Sample Preparation
For analysis of a standard solution or a simple matrix, the following protocol is recommended:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve the desired concentration range for the calibration curve.
-
Sample Filtration: Prior to injection, filter all samples and working standards through a 0.22 µm syringe filter to remove any particulate matter.[3]
For complex matrices such as plasma, serum, or tissue homogenates, a sample clean-up procedure like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to minimize matrix effects.[4][5]
HPLC-MS System and Conditions
The analysis is performed on an HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.[6][7]
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-7 min: 95% B, 7.1-9 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ion (SIM) | m/z 196.1 ([M+H]⁺) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Drying Gas Flow | 10 L/min (Nitrogen) |
Note: The molecular formula for this compound is C₁₄H₁₃N, with a molecular weight of 195.26.[1] The protonated molecule [M+H]⁺ would have an m/z of approximately 196.1.
Method Performance
The method was validated according to standard guidelines for linearity, sensitivity, accuracy, and precision.[8]
Table 3: Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 1 ng/mL - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL (Signal-to-Noise Ratio ≈ 3) |
| Limit of Quantification (LOQ) | 1 ng/mL (Signal-to-Noise Ratio ≈ 10) |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (% RSD) | < 5% |
Diagrams
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 5599-50-8 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 7. New HPLC-MS method for rapid and simultaneous quantification of doxycycline, diethylcarbamazine and albendazole metabolites in rat plasma and organs after concomitant oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tuning Electronic Properties of Carbazole via 3,6-Position Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of the 3,6-positions of carbazole, a key strategy for tuning its electronic properties for a wide range of applications, including organic electronics and drug development.
Introduction
Carbazole is an electron-rich aromatic heterocyclic compound known for its excellent charge transport characteristics, high thermal stability, and significant photoluminescence quantum yield.[1][2] Its structure can be readily modified, particularly at the 3,6- and 9-positions, to fine-tune its electronic and optical properties.[2][3] Functionalization at the 3,6-positions is a particularly effective strategy for modulating the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the bandgap and the emission characteristics of the resulting materials.[4][5] These tailored carbazole derivatives are crucial components in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.[3][6][7] Furthermore, substituted carbazoles have shown promise as antimicrobial agents.[8][9]
Data Presentation: Electronic Properties of 3,6-Disubstituted Carbazole Derivatives
The electronic properties of carbazole derivatives are highly dependent on the nature of the substituents at the 3,6-positions. Electron-donating groups generally increase the HOMO level, while electron-withdrawing groups lower the LUMO level. This modulation allows for precise control over the material's bandgap and its suitability for specific applications.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Wavelength (nm) | Application Note | Reference |
| Carbazole (unsubstituted) | -5.4 to -5.9 | -2.1 to -2.4 | ~3.0 | ~350 | High triplet energy, suitable as a host material. | [4] |
| 3,6-Di(tert-butyl)carbazole | -5.7 | -2.2 | 3.5 | - | Increased solubility and morphological stability. | [4] |
| 3,6-Dimethoxycarbazole | -5.2 | -2.0 | 3.2 | 450-500 | Electron-donating groups lead to a red-shift in emission.[4] | [4] |
| 3,6-Di(fluoren-9-yl)-9-octyl-9H-carbazole | - | - | - | 316-318 (Absorption) | Enhanced conjugation and charge-delocalization.[6] | [6] |
| 3,6-Di(phenyl)-9H-carbazole | -5.56 | -2.61 | 2.95 | - | Lower triplet energy compared to unsubstituted carbazole.[3][4] | [3][4] |
| 3,6-Bis(diphenylamino)-9-phenylcarbazole | -5.17 | -2.34 | 2.83 | 488 | Used as a hole-transporting material and emitter in OLEDs. | [3] |
| 3,6-Di(pyridin-3-yl)-9-phenylcarbazole | -5.91 | -2.88 | 3.03 | 401 | Electron-withdrawing pyridine units lower HOMO and LUMO levels. | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis and characterization of 3,6-disubstituted carbazoles are provided below.
Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole
This protocol outlines the bromination of carbazole at the 3 and 6 positions, a common starting point for further functionalization.[3][10]
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 9H-carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of deionized water.
-
Filter the precipitate and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,6-dibromo-9H-carbazole.[10]
Protocol 2: Suzuki-Miyaura Cross-Coupling for 3,6-Diarylation
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the 3,6-positions of a dibrominated carbazole derivative.[4][6]
Materials:
-
3,6-Dibromo-9-alkyl-9H-carbazole
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) (2 M aqueous solution)
-
Toluene
Procedure:
-
To a Schlenk flask, add 3,6-dibromo-9-alkyl-9H-carbazole, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene and the 2 M K₂CO₃ solution via syringe.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3,6-diaryl-9-alkyl-9H-carbazole.[4]
Protocol 3: Characterization by UV-Vis and Fluorescence Spectroscopy
This protocol details the characterization of the optical properties of the synthesized carbazole derivatives.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Sample Preparation:
-
Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene, or DMSO).
UV-Vis Spectroscopy Procedure:
-
Record the absorption spectrum of the solution over a relevant wavelength range (e.g., 250-800 nm).
-
Identify the absorption maxima (λ_max) corresponding to π-π* and intramolecular charge transfer (ICT) transitions.
Fluorescence Spectroscopy Procedure:
-
Excite the sample at its longest wavelength absorption maximum.
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission (λ_em).
-
Calculate the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate).
Protocol 4: Characterization by Cyclic Voltammetry
This protocol is for determining the HOMO and LUMO energy levels of the carbazole derivatives.
Instrumentation:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode).
Procedure:
-
Prepare a solution of the carbazole derivative in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Record the cyclic voltammogram by scanning the potential to observe the oxidation and reduction peaks.
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
Calculate the HOMO and LUMO energy levels using the following equations:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Visualizations
Caption: Synthetic workflow for 3,6-diarylated carbazoles.
Caption: Tuning electronic properties via 3,6-functionalization.
Caption: Role of 3,6-functionalized carbazoles in an OLED device.
References
- 1. sanad.iau.ir [sanad.iau.ir]
- 2. mdpi.com [mdpi.com]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthetic Strategies for 3,6-Substituted Carbazole-based Polymers and Their Opto-Electronic Applications-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of carbazole derivatives and their antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 3,6-Dimethyl-9H-carbazole as a Precursor for Organic Semiconductor Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-9H-carbazole is a versatile precursor for the synthesis of high-performance organic semiconductors. Its rigid, electron-rich carbazole core, combined with the electron-donating methyl groups, provides a robust platform for the development of materials with excellent charge transport properties and thermal stability.[1][2] These characteristics make its derivatives highly suitable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) as hole-transporting materials (HTMs).[1][2][3] The strategic placement of methyl groups at the 3 and 6 positions allows for facile functionalization at other sites, enabling the fine-tuning of electronic and physical properties to meet the specific demands of various optoelectronic devices.[4]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of organic semiconductors, including detailed experimental protocols, key performance data, and visual representations of synthetic and experimental workflows.
Data Presentation
Photophysical and Electrochemical Properties of 3,6-Disubstituted Carbazole Derivatives
The following table summarizes key photophysical and electrochemical properties of various hole-transporting materials derived from 3,6-disubstituted carbazoles. These parameters are crucial for designing efficient device architectures with appropriate energy level alignment.
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Tg (°C) | Hole Mobility (cm²/Vs) | Reference |
| spiro-OMeTAD | -5.1 to -5.22 | -2.0 to -2.2 | 2.9 to 3.2 | 121-125 | 2x10⁻⁴ - 5x10⁻⁴ | [1][5] |
| V950 | -5.15 | - | - | 111 | - | [6] |
| SGT-405 | -5.04 | -2.12 | 2.92 | - | 1.6x10⁻⁴ | [7] |
| MeS-4PACz | - | - | - | - | - | [8] |
Note: '-' indicates data not available in the cited sources. The properties of carbazole derivatives can be significantly influenced by the specific substituents at the 3, 6, and 9 positions.
Performance of Perovskite Solar Cells (PSCs) with 3,6-Disubstituted Carbazole-Based HTMs
This table presents the performance of perovskite solar cells employing various 3,6-disubstituted carbazole derivatives as the hole-transporting layer, benchmarked against the standard spiro-OMeTAD.
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| spiro-OMeTAD | 1.0 - 1.15 | 22 - 25 | 70 - 80 | 17 - 22+ | [1] |
| V950 | 1.07 | 22.5 | 74 | 17.8 | [6] |
| SGT-405 | 1.01 | 21.84 | 67 | 14.79 | [7] |
| MeS-4PACz | - | - | - | 25.13 | [8] |
Note: '-' indicates data not available in the cited sources. Device performance is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.
Performance of Organic Light-Emitting Diodes (OLEDs) with Carbazole Derivatives
This table showcases the performance of non-doped deep-blue OLEDs utilizing carbazole-π-imidazole derivatives.
| Emitting Material | Max. Luminance (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| BCzB-PPI | 11,364 | 4.43 | (0.159, 0.080) | [9] |
Experimental Protocols
Synthesis of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic Acid (Me-4PACz)
This protocol is based on the synthesis of similar carbazole-based phosphonic acids and provides a likely reaction pathway.[10]
Step 1: N-Alkylation of this compound
-
To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
-
Add 1,4-dibromobutane in excess and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and add water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 9-(4-bromobutyl)-3,6-dimethyl-9H-carbazole.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Arbuzov Reaction
-
Heat a mixture of 9-(4-bromobutyl)-3,6-dimethyl-9H-carbazole and an excess of triethyl phosphite at reflux under an inert atmosphere.
-
After the reaction is complete (monitored by TLC), remove the excess triethyl phosphite under reduced pressure to yield diethyl [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonate.
Step 3: Hydrolysis
-
Dissolve the diethyl phosphonate intermediate in a suitable solvent like dichloromethane (DCM).
-
Add bromotrimethylsilane (TMSBr) and stir the mixture at room temperature.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add methanol and then water to the residue and concentrate under reduced pressure to obtain the final product, [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), as a white solid.
Fabrication of a Perovskite Solar Cell (p-i-n inverted structure)
This protocol describes the fabrication of an inverted p-i-n perovskite solar cell using a self-assembled monolayer (SAM) of a this compound derivative as the hole transport layer.
1. Substrate Cleaning:
-
Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use.
2. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the this compound based phosphonic acid derivative (e.g., Me-4PACz) in a suitable solvent like isopropanol at a concentration of 1 mM.
-
Spin-coat the HTL solution onto the cleaned ITO substrate.
-
Anneal the substrate at an appropriate temperature to form the self-assembled monolayer.
3. Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixture of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO).
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the HTL-coated substrate.
-
During spinning, drip an anti-solvent (e.g., chlorobenzene) onto the substrate to induce uniform crystallization.
-
Anneal the film on a hotplate to form the final perovskite crystalline layer.
4. Electron Transport Layer (ETL) Deposition:
-
Deposit a layer of an electron-transporting material, such as Phenyl-C61-butyric acid methyl ester (PCBM), by spin-coating from a chlorobenzene solution.
-
Follow with the deposition of a buffer layer, such as bathocuproine (BCP), also by spin-coating.
5. Cathode Deposition:
-
Deposit the metal cathode (e.g., 100 nm of silver or aluminum) by thermal evaporation through a shadow mask in a high-vacuum chamber (< 10⁻⁶ Torr).
6. Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a multilayer OLED using a derivative of this compound as a component in the emissive or hole-transporting layer.[4]
1. Substrate Cleaning:
-
Follow the same substrate cleaning procedure as for the perovskite solar cells.
2. Thin Film Deposition by Thermal Evaporation:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the cathode without breaking the vacuum. The typical device architecture is as follows:
-
Hole Injection Layer (HIL): Deposit a suitable HIL material onto the ITO.
-
Hole Transport Layer (HTL): Evaporate a 3,6-disubstituted carbazole derivative (or another standard HTL) to a typical thickness of 30-50 nm at a deposition rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material and the dopant (which can be a derivative of this compound) to a thickness of 20-40 nm.
-
Electron Transport Layer (ETL): Deposit an electron transport material (e.g., TPBi) to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of a material like lithium fluoride (LiF) (approx. 1 nm).
-
Cathode: Deposit the metal cathode (e.g., aluminum) to a thickness of 100-150 nm.
-
3. Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
4. Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Record the electroluminescence (EL) spectrum.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates.
Mandatory Visualizations
Caption: Synthetic pathway for Me-4PACz.
Caption: Perovskite solar cell fabrication workflow.
Caption: OLED fabrication workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Graebe-Ullmann Carbazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Graebe-Ullmann carbazole synthesis.
Troubleshooting Guide
The Graebe-Ullmann synthesis, while a powerful tool for creating carbazoles, can present challenges that lead to lower than expected yields. This guide addresses common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Carbazole | Incomplete Diazotization: The initial conversion of the o-aminodiarylamine to the 1-arylbenzotriazole intermediate is crucial. Weakly basic amines may be difficult to diazotize under standard conditions.[1] The nitrous acid used for diazotization is unstable and must be generated in situ at low temperatures.[2][] | - Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of nitrous acid. - For weakly basic amines, consider using stronger acidic media for the diazotization reaction.[1] - Use a fresh source of sodium nitrite. |
| Decomposition of Diazonium Salt: Aromatic diazonium salts can be unstable, especially at elevated temperatures.[4] | - After formation, the diazonium salt should be used promptly in the subsequent cyclization step without unnecessary delay. | |
| Inefficient Triazole Decomposition: The thermal or photochemical decomposition of the 1-arylbenzotriazole intermediate may not be proceeding to completion. The stability of the triazole can be influenced by its substituents. | - Thermal Decomposition: Increase the reaction temperature or switch to a higher-boiling solvent like paraffin or use polyphosphoric acid (PPA), which has been shown to improve yields.[5] Microwave irradiation can also be an effective method for promoting the reaction.[5] - Photochemical Decomposition: Ensure the light source has the appropriate wavelength and intensity for the specific benzotriazole derivative. | |
| Formation of Side Products | Side Reactions During Diazotization: The highly reactive diazonium salt can participate in unwanted side reactions if not properly controlled. | - Maintain a low reaction temperature and ensure the efficient conversion to the triazole to minimize the lifetime of the diazonium salt. |
| Alternative Decomposition Pathways of the Triazole: The radical and/or carbene intermediates formed during the decomposition of the triazole can undergo reactions other than the desired cyclization. For example, the formation of secondary amines has been observed.[6] In the synthesis of 8-methyl-γ-carboline, the formation of 4-(4-methylphenyl)aminopyridine was identified as a side product when the reaction was carried out in paraffin.[5] | - Optimize the decomposition conditions. The choice of solvent or reaction medium can influence the reaction pathway. For instance, using polyphosphoric acid (PPA) was found to give higher yields of the desired γ-carboline compared to paraffin.[5] | |
| Difficulty in Product Purification | Complex Reaction Mixture: The presence of unreacted starting material, intermediates, and various side products can complicate the isolation of the desired carbazole. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. - Employ column chromatography for purification. A gradient elution with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is often effective for separating carbazoles from more polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Graebe-Ullmann carbazole synthesis?
A1: The Graebe-Ullmann synthesis is a two-step process. First, an ortho-aminodiarylamine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt then undergoes an intramolecular cyclization to yield a 1-arylbenzotriazole intermediate. In the second step, this triazole is decomposed, typically through heating (thermolysis) or exposure to UV light (photolysis), leading to the extrusion of nitrogen gas and the formation of a carbazole.[7] The decomposition is believed to proceed through radical and carbene intermediates.[7]
Q2: My starting o-aminodiarylamine is poorly soluble in the acidic medium for diazotization. What can I do?
A2: Poor solubility can hinder the diazotization reaction. You can try co-solvents that are miscible with the aqueous acidic solution and can help dissolve your starting material. Alternatively, preparing a fine suspension of the amine in the acidic solution with vigorous stirring before the addition of sodium nitrite can improve the reaction.
Q3: How can I monitor the progress of the Graebe-Ullmann synthesis?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can track the disappearance of the starting aminodiarylamine in the first step and the conversion of the triazole intermediate to the carbazole product in the second step. Using a co-spot (a lane on the TLC plate where both the reaction mixture and the starting material are spotted) can help in definitively identifying the starting material spot.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Diazonium salts can be explosive when isolated in a dry state, especially in the presence of certain counter-ions. It is crucial to keep them in solution and at low temperatures. The decomposition of the triazole intermediate involves the release of nitrogen gas, so the reaction should be conducted in a well-ventilated fume hood with appropriate pressure relief.
Q5: Can I use substituents on the aromatic rings of my starting material?
A5: Yes, the Graebe-Ullmann synthesis is amenable to a variety of substituents on the aromatic rings. However, the nature and position of these substituents can influence the reaction yield. Electron-donating groups on the aryl ring attached to the triazole nitrogen generally favor the reaction, while electron-withdrawing groups can lead to lower yields.[6]
Data on Reaction Condition Optimization
The choice of reaction conditions for the decomposition of the 1-arylbenzotriazole intermediate can significantly impact the yield of the final carbazole product. The following table summarizes the results from the synthesis of 8-methyl-γ-carboline from the corresponding triazole precursor under various conditions.[5]
| Method | Reaction Conditions | Yield of 8-methyl-γ-carboline (%) |
| A | Thermal decomposition in paraffin oil at 320°C | 52 |
| B | Thermal decomposition in polyphosphoric acid (PPA) at 200°C | 78 |
| C | Microwave irradiation in paraffin oil | 58 |
| D | Microwave irradiation in polyphosphoric acid (PPA) | 82 |
Experimental Protocols
General Protocol for the Graebe-Ullmann Synthesis of Carbazole
Step 1: Diazotization and Formation of 1-Phenylbenzotriazole
-
Preparation of the Amine Solution: Dissolve o-aminodiphenylamine (1.0 equivalent) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the 1-phenylbenzotriazole can be monitored by TLC.
-
Isolation of the Intermediate: The triazole intermediate may precipitate from the reaction mixture. It can be collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Thermal Decomposition of 1-Phenylbenzotriazole to Carbazole
-
Reaction Setup: Place the dried 1-phenylbenzotriazole in a flask suitable for high-temperature reactions. A high-boiling solvent such as paraffin oil or polyphosphoric acid (PPA) can be used as the reaction medium.
-
Heating: Heat the mixture to the desired temperature (e.g., 200-320 °C) with stirring. The evolution of nitrogen gas should be observed.
-
Reaction Monitoring: Monitor the disappearance of the triazole and the formation of the carbazole product by TLC.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using paraffin oil, dilute the mixture with a non-polar solvent like hexane to precipitate the product.
-
If using PPA, carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude carbazole by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Mechanism of the Graebe-Ullmann Carbazole Synthesis.
Caption: General Experimental Workflow for Graebe-Ullmann Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
purification of 3,6-Dimethyl-9H-carbazole by column chromatography versus recrystallization
Technical Support Center: Purification of 3,6-Dimethyl-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound, a crucial process for researchers, scientists, and drug development professionals. We will explore two primary purification techniques: column chromatography and recrystallization, offering detailed protocols and addressing common experimental challenges.
Comparison of Purification Methods
Choosing the appropriate purification method is critical for obtaining high-purity this compound. The selection between column chromatography and recrystallization depends on factors such as the impurity profile, required purity, scale of the experiment, and available resources.
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase based on polarity. | Difference in solubility of the compound and impurities in a specific solvent at varying temperatures. |
| Typical Purity Achieved | Good to Excellent (>99% for some carbazole derivatives). | Good to Excellent (>98%).[1] |
| Yield | Variable, dependent on the separation efficiency and fraction collection. | Moderate to High (A yield of 81% has been reported for the closely related 9-ethyl-3,6-dimethylcarbazole).[2] |
| Scalability | Can be scaled up, but may become more complex and costly. | Easily scalable for larger quantities. |
| Time Consumption | Generally faster for small-scale purifications. | Can be more time-consuming due to the need for slow cooling and drying. |
| Solvent Consumption | Can be high due to the continuous flow of the mobile phase. | Generally lower, as the solvent is primarily used for dissolution. |
| Cost-Effectiveness | Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes. | Generally more cost-effective, particularly at a larger scale. |
| Applicability | Applicable to a broad range of compounds, including non-crystalline solids and oils. | Best suited for crystalline solids that are thermally stable. |
Experimental Protocols
Below are detailed methodologies for purifying this compound using both column chromatography and recrystallization.
Protocol 1: Column Chromatography using Silica Gel
This protocol outlines the purification of this compound using a silica gel column with a hexane and ethyl acetate gradient.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection: Before packing the column, determine the optimal solvent system by running a TLC of the crude material. A mixture of hexane and ethyl acetate is a good starting point. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, allowing the solvent to drain periodically to ensure even packing. Gently tap the column to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compound.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
-
Protocol 2: Recrystallization from Ethanol
This protocol is based on the successful recrystallization of the closely related 9-ethyl-3,6-dimethylcarbazole and is expected to be effective for this compound.[2]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this period.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Troubleshooting Guides and FAQs
Column Chromatography
Q1: The separation of my compound from an impurity is poor. What can I do?
A1: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of your eluent is crucial. If the separation is poor, try using a shallower gradient (i.e., increase the polarity more slowly). Running several TLCs with different solvent systems beforehand can save significant time and material.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column.
-
Check Column Packing: Uneven packing can lead to band broadening and poor separation. Ensure your silica gel is packed uniformly without any cracks or air bubbles.
Q2: My compound is "streaking" or "tailing" on the TLC plate and the column.
A2: Tailing is often observed with compounds that have basic functional groups, like the nitrogen in the carbazole ring, which can interact strongly with the acidic silanol groups on the silica gel.
-
Add a Basic Modifier: Adding a small amount (0.1-1%) of a base like triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina.
Q3: My compound is not eluting from the column.
A3: If your compound is not moving down the column, the mobile phase is likely not polar enough.
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If necessary, you can switch to a more polar solvent system altogether, such as dichloromethane/methanol.
Recrystallization
Q1: My compound "oiled out" instead of forming crystals.
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Increase the Amount of Solvent: Add more hot solvent to the mixture to ensure the compound remains dissolved at a higher temperature, then allow it to cool more slowly.
-
Use a Different Solvent: The chosen solvent may not be ideal. Experiment with other solvents or solvent mixtures.
Q2: No crystals are forming, even after the solution has cooled.
A2: This is a common issue and can often be resolved with the following techniques:
-
Induce Crystallization: Scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
Reduce the Volume of Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.
Q3: The recovery of my pure product is very low.
A3: Low recovery can result from several factors:
-
Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.
-
Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Washing with Warm Solvent: Always wash the collected crystals with ice-cold solvent to minimize redissolving your product.
Visualizations
Caption: Purification workflows for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Overcoming Poor Solubility of Carbazole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of carbazole derivatives in biological assays.
Frequently Asked questions (FAQs)
Q1: Why do many of my carbazole derivatives have poor solubility in aqueous assay buffers?
A1: Carbazole derivatives often possess a rigid, planar, and lipophilic (fat-loving) structure. This inherent hydrophobicity makes them poorly soluble in water-based (aqueous) solutions, such as phosphate-buffered saline (PBS) and cell culture media, which are polar environments. This can lead to compound precipitation, inaccurate results, and underestimated biological activity.
Q2: My carbazole compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?
A2: This phenomenon, often called "crashing out," occurs due to a rapid change in solvent polarity. While your carbazole derivative may be soluble in 100% dimethyl sulfoxide (DMSO), the abrupt introduction into an aqueous buffer reduces the solvent's ability to keep the compound dissolved, leading to precipitation.[1]
Q3: What are the consequences of compound precipitation in my biological assay?
A3: Compound precipitation can significantly impact the accuracy and reliability of your experimental results. The actual concentration of the compound in solution will be lower than the intended concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).[2] Precipitates can also interfere with assay readouts, such as light-based measurements, and may exhibit cellular toxicity.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: High concentrations of DMSO can be toxic to cells.[3] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[4]
Q5: How can I improve the solubility of my carbazole derivative?
A5: Several strategies can be employed, including the use of co-solvents, surfactants, cyclodextrins, pH adjustment, and the preparation of nanoparticle formulations. The optimal method will depend on the specific properties of your carbazole derivative and the requirements of your biological assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with poorly soluble carbazole derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | - Concentration exceeds the aqueous solubility limit.- "Solvent shock" due to rapid dilution.[1] | - Decrease the final concentration of the carbazole derivative.- Perform a serial dilution in 100% DMSO first before the final dilution into the aqueous medium.[4]- Add the DMSO stock to pre-warmed (37°C) aqueous buffer dropwise while gently vortexing.[5] |
| Precipitate forms over time in the incubator. | - Temperature shift from bench to incubator.- Change in media pH due to the CO₂ environment.- Interaction with media components (salts, proteins).[5] | - Pre-warm all solutions to 37°C before use.- Ensure your media is properly buffered for your incubator's CO₂ concentration.- Test the compound's stability in the specific media over the experiment's duration. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound in the DMSO stock.- Precipitation of the compound in some wells but not others. | - Ensure the compound is fully dissolved in the DMSO stock by vortexing and, if necessary, brief sonication.[6]- Visually inspect all wells for precipitation before and after incubation.- Prepare fresh dilutions for each experiment. |
| Low or no biological activity observed. | - The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Determine the kinetic solubility of your compound in the assay buffer to understand its solubility limit.- Employ solubility enhancement techniques such as co-solvents, surfactants, or cyclodextrins. |
Data Presentation: Solubility of Carbazole Derivatives
The following tables provide examples of the solubility of carbazole and its derivatives in various solvents.
Table 1: Aqueous Solubility of Selected Carbazole Sulfonamide Derivatives
| Compound | Aqueous Solubility at pH 7.4 (µg/mL) | Aqueous Solubility at pH 2.0 (µg/mL) |
| 7b | 13.4 | 13.4 |
| 8c | 176.5 | 176.5 |
| 9c | 14.2 | 14.2 |
| 10c | 20.7 | 20.7 |
| 11c | 15.6 | 15.6 |
Data sourced from a study on novel carbazole sulfonamide derivatives as antitumor agents.
Table 2: General Solubility of Carbazole in Different Solvents
| Solvent | Solubility |
| Water | 1.80 mg/L at 25°C |
| Acetone | 1 g in 9 mL |
| Benzene | 1 g in 120 mL |
| Ethanol (absolute) | 1 g in 135 mL |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Data compiled from various chemical databases.[7]
Experimental Protocols
Protocol 1: Preparation of a Carbazole Derivative Stock Solution and Serial Dilutions for a Cell-Based Assay
This protocol provides a step-by-step guide for preparing a poorly soluble carbazole derivative for a typical 96-well plate cell-based assay.
Materials:
-
Carbazole derivative (solid powder)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)[6]
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO): a. Accurately weigh the required amount of the carbazole derivative into a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve the desired concentration. c. Vortex the tube vigorously until the compound is completely dissolved. Visually inspect for any remaining solid particles.[4] d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious of compound degradation.[4] e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Perform Serial Dilutions in 100% DMSO: a. Label a series of sterile microcentrifuge tubes for your desired concentration range. b. Prepare your serial dilutions by transferring a portion of the higher concentration stock into a tube containing fresh DMSO and mixing thoroughly. For example, for a 2-fold dilution series, transfer 50 µL of the 10 mM stock into a tube with 50 µL of DMSO to get a 5 mM solution, and repeat for subsequent dilutions.
-
Prepare Final Working Solutions in Cell Culture Medium: a. Pre-warm your complete cell culture medium to 37°C.[5] b. To prepare the final working concentrations, add a small volume of each DMSO serial dilution to the pre-warmed medium. For a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock to 999 µL of medium. c. It is critical to add the DMSO stock to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing and to minimize precipitation.[1]
-
Dose the Cells: a. Add the final working solutions to your cells in the 96-well plate. b. Remember to include a vehicle control containing the same final concentration of DMSO as your treated wells.
Protocol 2: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8]
Materials:
-
Carbazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Cyclodextrin Solution: a. Prepare a solution of HP-β-CD in your aqueous buffer at a desired concentration (e.g., 1-10% w/v).
-
Form the Inclusion Complex: a. Add an excess amount of the carbazole derivative to the cyclodextrin solution. b. Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Determine the Solubilized Concentration: a. After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound. b. Determine the concentration of the dissolved carbazole derivative in the filtrate using a suitable analytical method, such as HPLC-UV.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base and solvent conditions for N-arylation of carbazoles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of carbazoles. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Problem 1: Low or no yield of the desired N-arylated carbazole.
Possible Cause 1: Ineffective Base
-
Question: My reaction is not proceeding, or the yield is very low. Could the base be the issue?
-
Answer: The choice of base is critical in N-arylation reactions as it facilitates the deprotonation of carbazole, forming the nucleophilic carbazolide anion. The effectiveness of a base can be highly dependent on the solvent and the catalyst system used. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly effective, particularly in non-polar aprotic solvents like toluene or dioxane.[1][2] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium acetate (KOAc) may be required.[1][3] The solubility of the base in the reaction solvent also plays a significant role; for instance, Cs₂CO₃ has good solubility in some organic solvents, which can be advantageous.[1]
Possible Cause 2: Inappropriate Solvent
-
Question: I am observing poor conversion. How does the solvent affect the reaction?
-
Answer: The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and it can influence the reaction rate and outcome. A variety of solvents are used for N-arylation, including ethereal solvents (dioxane, THF), and aromatic solvents (toluene, xylene).[1] Toluene is often the solvent of choice for palladium-catalyzed reactions.[2] In some cases, polar aprotic solvents like DMSO or DMF can be effective, particularly in microwave-assisted syntheses.[3] It is important to avoid chlorinated solvents and acetonitrile, as they can inhibit palladium catalysts.[1]
Possible Cause 3: Catalyst Deactivation or Inhibition
-
Question: My reaction starts but then stalls. What could be deactivating my catalyst?
-
Answer: Catalyst deactivation can occur for several reasons. The presence of impurities in the starting materials or solvent can poison the catalyst. Additionally, certain functional groups on the substrates can interfere with the catalytic cycle. For some palladium-catalyzed systems, the carbazole starting material itself or the N-arylated product can act as an inhibitor.[1] In such cases, using specific pre-catalysts (like G4 or G5 Buchwald pre-catalysts) designed to address carbazole inhibition might be beneficial.[1] For copper-catalyzed systems, ensuring an inert atmosphere is crucial to prevent oxidation of the Cu(I) species.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield N-arylation of carbazoles.
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for my palladium-catalyzed N-arylation of carbazole?
A: The optimal base depends on your specific substrates and reaction conditions. Here's a general guide:
-
Strong Bases (e.g., NaOt-Bu, LHMDS): These are often the most effective for deprotonating carbazole, especially in non-polar solvents like toluene.[1][2] They are a good starting point if your substrates lack base-sensitive functional groups.
-
Weak Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are preferred when dealing with sensitive functional groups that could be compromised by strong bases.[1] Cs₂CO₃ is often a good choice due to its solubility in many organic solvents.[4] K₃PO₄ has also been shown to be a useful alternative.[2]
-
Organic Bases (e.g., DBU): These are generally less common for this transformation and may be less effective.[1]
Q2: What is the best solvent for the Buchwald-Hartwig amination of carbazoles?
A: Toluene is a widely used and often optimal solvent for palladium-catalyzed N-arylations.[2] Other common choices include dioxane, THF, and xylene.[1][4] For microwave-assisted synthesis, high-boiling point polar aprotic solvents like DMSO can be very effective.[3] It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Q3: Should I use a copper-based or a palladium-based catalyst system?
A: Both copper and palladium catalysts are effective for the N-arylation of carbazoles, and the choice may depend on factors like cost, substrate scope, and desired reaction conditions.
-
Palladium-based catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands): These systems are often highly efficient, operate under relatively mild conditions, and have a broad substrate scope.[2][4] However, palladium catalysts can be more expensive and sensitive to impurities.
-
Copper-based catalysts (e.g., CuI with a ligand like 1,10-phenanthroline): These offer a more cost-effective alternative.[5] Ullmann-type copper-catalyzed reactions traditionally required harsh conditions, but modern systems with appropriate ligands can proceed under milder conditions.[6]
Q4: My reaction is giving me a mixture of regioisomers with an unsymmetrical carbazole. How can I improve selectivity?
A: Achieving high regioselectivity in the N-arylation of unsymmetrical heterocycles can be challenging. For imidazoles, which are related N-heterocycles, studies have shown that the choice of ligand is crucial for controlling selectivity.[7][8] Bulky biaryl phosphine ligands can impart high regioselectivity in palladium-catalyzed reactions.[9] While specific studies on unsymmetrical carbazoles are less common in the provided results, experimenting with different bulky ligands in a palladium-catalyzed system would be a logical approach to improve regioselectivity.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from cited literature on the optimization of base and solvent conditions for N-arylation reactions.
Table 1: Optimization of Base and Ligand for the Pd-catalyzed N-arylation of Aniline with a Cyclic Iodonium Salt [4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.7 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | NaOt-Bu | Toluene | 105 | Trace |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 105 | Trace |
| 3 | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 105 | 35 |
| 6 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 105 | 46 |
| 10 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | p-xylene | 125 | 45 |
| 11 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | DME | 105 | 40 |
| 12 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 105 | 46 |
Reaction conditions: Iodonium salt (0.35 mmol), aniline (1.2 equiv), base (2.7 equiv), solvent (5 mL).
Table 2: Optimization of Base and Solvent for the One-Pot Synthesis of 9H-Carbazole via Pd-catalyzed Tandem Amination and Direct Arylation [3]
| Entry | PdNPs/BC (mol%) | Solvent | Base | Yield (%) |
| 4 | 15 | NMP | K₃PO₄ | 72 |
| 5 | 15 | DMF | K₃PO₄ | 70 |
| 6 | 15 | DMSO | K₃PO₄ | 76 |
| 7 | 15 | DMAc | K₃PO₄ | 68 |
| 8 | 15 | DMSO | Cs₂CO₃ | 65 |
| 9 | 15 | DMSO | KOAc | 82 |
| 10 | 15 | DMSO | K₂CO₃ | 58 |
| 11 | 15 | DMSO | NaOt-Bu | 43 |
Reaction conditions: Aniline (1.2 mmol), 1,2-dichlorobenzene (1 mmol), base (3 mmol), solvent (5 mL) at 180°C under microwave irradiation at 200W for 25 min.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Carbazole [5]
This protocol describes the C-N cross-coupling of carbazole with aryl iodides using a CuI/phenanthroline catalytic system.
-
Reactants:
-
Carbazole (0.5 mmol)
-
Aryl iodide (0.62 mmol)
-
Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)
-
1,10-Phenanthroline monohydrate (0.05 mmol, 10 mol%)
-
Potassium hydroxide (KOH) (1.0 mmol)
-
-
Solvent:
-
1,2-Dimethoxyethane (DME) / H₂O mixture (1.0 mL)
-
-
Procedure:
-
To a reaction vessel, add carbazole, aryl iodide, CuI, 1,10-phenanthroline monohydrate, and KOH.
-
Add the DME/H₂O solvent mixture.
-
Seal the vessel and place it under a nitrogen atmosphere.
-
Heat the reaction mixture at 95 °C for 20 hours with stirring.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Workflow Diagram
Caption: Workflow for copper-catalyzed N-arylation of carbazole.
Protocol 2: Palladium-Catalyzed N-Arylation using a Cyclic Iodonium Salt [4]
This protocol details the synthesis of N-arylated carbazoles from anilines and a cyclic iodonium salt.
-
Reactants:
-
Cyclic iodonium salt (0.35 mmol)
-
Aniline derivative (1.2 equiv, 0.42 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0175 mmol, 5 mol%)
-
Xantphos (0.035 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.7 equiv, 0.945 mmol)
-
-
Solvent:
-
p-xylene (5-8 mL)
-
-
Procedure:
-
In an oven-dried reaction tube, combine the cyclic iodonium salt, aniline derivative, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the solvent (p-xylene) via syringe.
-
Seal the tube and place it in a preheated oil bath at 125 °C.
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, rinsing with an appropriate solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated carbazole.
-
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in Suzuki coupling of brominated carbazoles
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the Suzuki-Miyaura coupling of brominated carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in the Suzuki coupling of my brominated carbazole?
A1: Low conversion in the Suzuki coupling of brominated carbazoles is a common issue that can be attributed to several factors. As electron-rich aryl bromides, the oxidative addition step of the catalytic cycle can be sluggish.[1] Key areas to investigate include:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Incomplete degassing or catalyst degradation can halt the reaction.
-
Inappropriate Ligand/Catalyst System: Standard ligands like PPh₃ may not be effective. Electron-rich, bulky phosphine ligands are often required for electron-rich aryl halides.[1]
-
Issues with the Carbazole N-H Proton: The acidic proton on the carbazole nitrogen can interfere with the reaction, potentially by forming unreactive catalyst complexes.[2][3]
-
Suboptimal Base or Solvent: The choice and solubility of the base are critical for activating the boronic acid.[1][4] The solvent system must be appropriate to dissolve the reactants, particularly the carbazole substrate which may have poor solubility.[1][5]
-
Low Reaction Temperature: The activation energy for the oxidative addition of electron-rich bromides like bromocarbazole may require higher temperatures.[1]
Q2: What are the most common side reactions, and how can I minimize them?
A2: Besides low conversion, several side reactions can reduce the yield of the desired product:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is often accelerated by high temperatures and strong bases. Using milder bases (e.g., K₂CO₃, KF) and carefully controlling the temperature can help.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is essential to prevent this.
-
Dehalogenation: The bromo-carbazole starting material can be reduced to carbazole. This can sometimes occur if the catalytic cycle is interrupted.
Q3: Should I protect the N-H proton on my carbazole starting material?
A3: Yes, protecting the carbazole nitrogen is a highly effective strategy to improve yields. Standard protocols for cross-coupling reactions often fail with substrates bearing free N-H groups.[3] The acidic proton can lead to catalyst inhibition or other side reactions.[2] Using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, can prevent these issues and lead to a cleaner reaction and higher conversion.[6]
Q4: My carbazole substrate has poor solubility in common Suzuki coupling solvents. What can I do?
A4: Poor solubility is a frequent challenge.[1][5] To address this:
-
Solvent Screening: Test different solvent systems. While Toluene/H₂O and Dioxane/H₂O are common, solvents like DMF or 2-MeTHF may offer better solubility for your specific substrate.[1][4]
-
Higher Temperatures: Increasing the reaction temperature can improve solubility, but must be balanced against the risk of reagent or catalyst degradation.[4]
-
Phase-Transfer Catalysts (PTCs): In biphasic systems, adding a PTC like tetrabutylammonium bromide (TBAB) can enhance the transfer of the boronate from the aqueous to the organic phase, accelerating the reaction even with low substrate concentration.[4]
Troubleshooting Guides
Problem 1: Low or No Conversion
If your reaction shows minimal product formation, follow this logical troubleshooting workflow.
Problem 2: Inconsistent or Poor Yields
Even when the reaction works, yields can be variable. Optimizing the interplay between key reaction components is crucial for reproducibility and high performance.
Data Presentation: Condition Optimization
The following table summarizes typical reaction conditions and the resulting yields for the di-arylation of 3,6-dibromo-9H-carbazole. This data can serve as a starting point for optimization.
| Carbazole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,6-Dibromo-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | 80 | 24 | ~85 |
| N-Ethyl-3,6-dibromocarbazole | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 100 | 18 | ~90 |
| 3,6-Dibromo-9H-carbazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 |
| 3,6-Dibromo-9H-carbazole | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Toluene/H₂O | 90 | 24 | ~78 |
Table adapted from data presented in BenchChem Application Notes.[7] Note that yields are for isolated products and may vary.
Experimental Protocols
General Protocol for the Suzuki Coupling of 3,6-Dibromocarbazole
This protocol provides a detailed, step-by-step method for a typical di-arylation reaction.
Materials:
-
3,6-Dibromo-9H-carbazole (or N-substituted derivative) (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed Solvent (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Workflow Diagram:
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine the 3,6-dibromocarbazole (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times to remove all oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system.[7] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Extraction: Separate the organic layer and extract the aqueous layer two more times with the organic solvent. Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing side reactions during the nitration of carbazole derivatives
Welcome to the technical support center for the nitration of carbazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of carbazole derivatives?
A1: The most prevalent side reactions during the nitration of carbazoles include:
-
Lack of Regioselectivity: Traditional electrophilic aromatic substitution methods often yield a mixture of 1-nitro, 2-nitro, and 3-nitro-substituted isomers due to the high reactivity of the carbazole core at multiple positions.[1][2]
-
Dinitration and Over-nitration: The high electron density of the carbazole ring can lead to the introduction of multiple nitro groups, especially under harsh reaction conditions.[3][4]
-
Oxidation: The carbazole nucleus can be susceptible to oxidation, leading to the formation of undesired byproducts like carbazolequinones.[5]
-
Substituent Nitration: If the carbazole derivative has other electron-rich aromatic substituents, these may also undergo nitration.[3]
-
Debromination: In cases of halogenated carbazoles, competitive debromination can occur.[1][6]
Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?
A2: Achieving high regioselectivity is a significant challenge. A highly effective modern approach is the use of a directing group-assisted, palladium-catalyzed C-H activation strategy. This method has been shown to selectively nitrate the C1 position of the carbazole core. The 2-pyridyl group has been identified as a particularly effective directing group for this transformation.[1][2][7] Traditional methods using mixed acids typically result in poor regioselectivity.[1][2]
Q3: My reaction is producing a mixture of mono- and di-nitrated products. How can I increase the yield of the mono-nitrated product?
A3: To favor mono-nitration and prevent over-nitration, consider the following adjustments:
-
Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (e.g., 1.2 equivalents) of the nitro source can be optimal, as excessive amounts can promote dinitration.
-
Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired mono-nitrated product is predominantly formed. Lowering the reaction temperature can also help to reduce the rate of the second nitration.
-
Choice of Nitrating Agent: Milder nitrating agents may provide better selectivity for mono-nitration.
Q4: I am observing significant amounts of dark, insoluble material in my reaction mixture, suggesting oxidation. What can I do to minimize this?
A4: Oxidation can be a troublesome side reaction. To minimize it:
-
Degas Solvents: Ensure that your reaction solvents are properly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric oxygen from participating in side reactions.
-
Temperature Control: Avoid excessively high reaction temperatures, as these can accelerate oxidative decomposition.
-
Purity of Reagents: Use pure starting materials and reagents, as impurities can sometimes catalyze oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrated Product | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Ineffective nitro source. 4. Absence of a necessary directing group. | 1. Ensure the palladium catalyst is active. Use of Pd₂(dba)₃ or Pd(OAc)₂ has proven effective.[2] 2. Optimize reaction temperature and time. For the palladium-catalyzed C1-nitration, temperatures around 120 °C for 24 hours have been successful.[1][2] 3. Silver nitrate (AgNO₃) is an effective nitro source in palladium-catalyzed reactions.[1][2] 4. For C1-selective nitration via C-H activation, an N-pyridyl directing group is crucial.[1][2] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Use of traditional nitration methods (e.g., mixed acid). 2. Absence of a directing group. | 1. Employ a directing group-assisted C-H activation strategy for predictable regioselectivity.[1][2][7] 2. Introduce a removable directing group, such as a 2-pyridyl group, on the carbazole nitrogen.[1][2] |
| Formation of Di-nitrated Byproducts | 1. Excess of nitrating agent. 2. Prolonged reaction time or high temperature. | 1. Use a controlled amount of the nitro source (e.g., 1.2 equivalents).[2] 2. Monitor the reaction by TLC or GC-MS and quench it upon completion. Consider lowering the reaction temperature. |
| Difficulty in Product Purification | 1. Presence of multiple isomers and byproducts. 2. Unreacted starting material. 3. Baseline material on TLC. | 1. Utilize silica gel column chromatography for purification. A solvent system such as n-hexane/EtOAc can be effective for separating isomers.[1] 2. Optimize reaction conditions to drive the reaction to completion. 3. Consider a pre-purification step, such as filtration through a pad of Celite, to remove insoluble impurities before chromatography.[1] |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C1-Selective Nitration of N-(pyridin-2-yl)-9H-carbazole[1][2]
This protocol describes a reliable method for the regioselective C1-nitration of a carbazole derivative.
Materials:
-
N-(pyridin-2-yl)-9H-carbazole (1.0 equiv)
-
Pd₂(dba)₃ (10 mol %)
-
Silver nitrate (AgNO₃) (1.2 equiv)
-
1,4-Dioxane (solvent)
-
15 mL pressure tube
-
Celite
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate (EtOAc) for elution
Procedure:
-
To a 15 mL pressure tube, add N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv).
-
Add 2.0 mL of 1,4-dioxane to the pressure tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with 10 mL of dichloromethane.
-
Filter the mixture through a pad of Celite to remove solid residues.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a gradient of n-hexane/EtOAc (e.g., starting from 99:1) as the eluent to obtain the pure C1-nitrated carbazole.
Visualizations
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 4. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Carbazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in palladium-catalyzed carbazole functionalization. Carbazole derivatives are crucial scaffolds in pharmaceuticals and functional materials, and efficient synthesis is paramount. Catalyst deactivation is a frequent impediment, leading to low yields and reaction failures. This guide offers practical solutions and detailed protocols to diagnose and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I observe a black precipitate. What is happening?
A1: The formation of a black precipitate is a classic sign of palladium black formation, which is the aggregation of palladium nanoparticles.[1][2] This aggregation leads to a significant loss of catalytically active surface area and, consequently, a drop in reaction yield. This is a common deactivation pathway in palladium-catalyzed reactions.[3]
Q2: What are the primary causes of palladium catalyst deactivation in carbazole synthesis?
A2: Catalyst deactivation in these reactions can stem from several sources:
-
Palladium Agglomeration: Formation of inactive palladium black.[1]
-
Ligand Degradation: Phosphine ligands, crucial for catalyst stability and activity, can degrade through oxidation or P-C bond cleavage at elevated temperatures.[4]
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur or halides, can irreversibly bind to the active sites of the palladium catalyst.[1][5]
-
Substrate/Product Inhibition: The carbazole product or unreacted starting materials can sometimes coordinate to the palladium center, inhibiting its catalytic activity.[6]
-
Incorrect Reaction Conditions: Suboptimal temperature, base, or solvent can accelerate deactivation pathways.[1]
Q3: How can I prevent the formation of palladium black?
A3: To suppress the formation of palladium black, consider the following strategies:
-
Use of Stabilizing Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium nanoparticles and prevent aggregation.
-
Control of Reaction Conditions: Lowering the reaction temperature, if feasible for the specific transformation, can slow down the aggregation process.
-
Proper Ligand-to-Metal Ratio: Maintaining an optimal ligand-to-palladium ratio is crucial. An excess of ligand can sometimes be beneficial.
Q4: My phosphine ligand seems to be degrading. What can I do?
A4: Phosphine ligand degradation is often caused by oxidation from trace oxygen or peroxides in solvents.[4] To mitigate this:
-
Ensure Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.
-
Use High-Purity, Degassed Solvents: Solvents should be freshly distilled or purged with an inert gas to remove dissolved oxygen.
Q5: Can the choice of base affect catalyst stability?
A5: Yes, the base plays a critical role. While a strong base is often required for the deprotonation of carbazole, an overly strong or poorly soluble base can promote side reactions and catalyst decomposition. It is advisable to screen different bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) to find the optimal balance for your specific substrate and catalyst system.[7]
Troubleshooting Guides
Guide 1: Low or No Reaction Conversion
This guide provides a systematic approach to troubleshooting reactions with poor performance.
Caption: Troubleshooting workflow for low reaction conversion.
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of N-Arylcarbazoles
This table summarizes how different catalysts, ligands, and bases can affect the yield in the palladium-catalyzed synthesis of N-arylcarbazoles.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | NaOt-Bu (2.7) | Toluene | 110 | 24 | Trace | [8] |
| 2 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.7) | Toluene | 110 | 24 | 46 | [8] |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.7) | Toluene | 110 | 24 | 45 | [8] |
| 4 | Pd(OAc)₂ (5) | - | K₂CO₃ (2.5) | Dioxane | 105 | - | High | [9] |
| 5 | Pd₂(dba)₃ (10) | - | AgNO₃ (1.2 equiv) | 1,4-Dioxane | 120 | 24 | 69 | [10] |
Table 2: Synthesis of Substituted Carbazoles via C-H Functionalization
This table presents data on the synthesis of various substituted carbazoles, highlighting the catalyst loading and yields achieved.
| Entry | Substrate | Product | Pd(OAc)₂ (mol%) | Cu(OAc)₂ (equiv) | Yield (%) | Reference |
| 1 | 2-Acetaminobiphenyl | N-Acetylcarbazole | 5 | 1.0 | 95 | [6][11] |
| 2 | 2'-Acetamino-4-methoxybiphenyl | 2-Methoxy-9-acetylcarbazole | 5 | 0.2 | 85 | [6] |
| 3 | 2'-Acetamino-3-methylbiphenyl | 1-Methyl-9-acetylcarbazole | 5 | 0.2 | 77 | [6] |
| 4 | 2'-Acetamino-4'-(trifluoromethyl)biphenyl | 3-(Trifluoromethyl)-9-acetylcarbazole | 10 | 0.2 | 80 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination for Carbazole Synthesis
This protocol provides a detailed method for the synthesis of 9-phenylcarbazole.[7]
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Tri-tert-butylphosphine (1.0 M solution in toluene)
-
9H-Carbazole
-
Bromobenzene
-
18-Crown-6
-
Potassium carbonate (K₂CO₃)
-
Anhydrous xylene
Procedure:
-
Catalyst-Ligand Premixing: In a dry, nitrogen-flushed round-bottom flask, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol).
-
Add 400 mL of dry xylene.
-
Stir the mixture for 20 minutes at room temperature under a nitrogen atmosphere.
-
Addition of Reactants: To the catalyst mixture, add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.
-
Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Decant the xylene solution to separate it from the solid residues.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Testing for Catalyst Poisoning
This protocol helps to determine if catalyst poisoning is the cause of low reaction yield.[1]
Procedure:
-
Baseline Reaction: Run the reaction under your standard optimized conditions using the current batches of reagents and solvents. Carefully record the reaction profile and final yield.
-
High-Purity Reaction: Set up an identical reaction, but this time use reagents and solvents of the highest available purity. Solid reagents should be freshly recrystallized, and solvents should be anhydrous and degassed.
-
Comparison: If the high-purity reaction shows a significant improvement in yield and/or reaction rate compared to the baseline reaction, it is highly likely that your original reagents or solvents contain impurities that are poisoning the catalyst.
Protocol 3: Reactivation of Palladium Black
This protocol describes a method for recovering palladium from palladium black, although the reactivated catalyst's activity may vary.[1]
Materials:
-
Palladium black (isolated from the reaction mixture)
-
Reaction solvent
-
Low-boiling-point solvent (e.g., hexane)
Procedure:
-
Isolation: Filter the reaction mixture to collect the palladium black precipitate.
-
Washing: Thoroughly wash the precipitate with the reaction solvent to remove any adsorbed organic compounds. Follow this with a wash using a low-boiling-point solvent like hexane to facilitate drying.
-
Drying: Carefully dry the washed palladium black. This recovered palladium can then be used in less sensitive reactions or sent for professional regeneration.
Mandatory Visualization
Catalyst Deactivation Pathways
The following diagram illustrates the different pathways through which a palladium catalyst can become deactivated during carbazole functionalization.
Caption: Common deactivation pathways for palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3,6-Dimethyl-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 3,6-Dimethyl-9H-carbazole. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable and frequently cited method for the synthesis of this compound is the Borsche-Drechsel cyclization.[1][2][3] This two-step process involves the acid-catalyzed condensation of p-tolylhydrazine with cyclohexanone to form an intermediate tetrahydro-3,6-dimethyl-carbazole, followed by a dehydrogenation (aromatization) step to yield the final product.[1][3]
Q2: What are the primary challenges when scaling up the Borsche-Drechsel synthesis for this specific carbazole derivative?
A2: Key scale-up challenges include:
-
Exothermic Reaction Control: The initial condensation and cyclization can be exothermic, requiring careful temperature management in large reactors to prevent runaway reactions and byproduct formation.
-
Handling of Corrosive Acids: The use of strong acids like sulfuric or polyphosphoric acid as catalysts necessitates specialized equipment to handle corrosive materials safely.
-
Impurity Profile Management: Side reactions can lead to various impurities that are often difficult to separate from the final product on a large scale.
-
Efficient Dehydrogenation: The final aromatization step often requires high temperatures and catalysts, posing challenges in achieving full conversion and avoiding degradation of the product.
-
Product Isolation and Purification: Isolating the solid product from a large volume of reaction mixture and subsequent purification to meet high-purity standards can be complex and time-consuming.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include:
-
Unreacted p-tolylhydrazine and cyclohexanone.
-
Isomeric dimethyl-substituted carbazoles due to potential rearrangements under harsh acidic conditions.
-
Partially hydrogenated intermediates, such as tetrahydro-3,6-dimethyl-carbazole, from incomplete dehydrogenation.
-
Oxidation byproducts of the carbazole ring or methyl groups.
-
Polymeric materials formed during the reaction.
Q4: What purification techniques are most effective for obtaining high-purity this compound at scale?
A4: A combination of techniques is often employed for large-scale purification:
-
Recrystallization: This is a primary method for purifying the crude solid. Suitable solvents include ethanol, methanol, and toluene.
-
Column Chromatography: While more common in laboratory settings, it can be adapted for larger scales to remove closely related impurities.
-
Activated Carbon Treatment: This can be used to remove colored impurities and some organic residues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tetrahydro-3,6-dimethyl-carbazole | Incomplete reaction of p-tolylhydrazine and cyclohexanone. | Ensure a slight excess of one reactant (typically cyclohexanone) and monitor the reaction to completion using TLC or HPLC. |
| Insufficient acid catalyst or catalyst deactivation. | Verify the concentration and activity of the acid catalyst. Consider a gradual addition of the catalyst to maintain its activity. | |
| Formation of Dark-Colored Byproducts | Overheating during the cyclization or dehydrogenation step. | Implement precise temperature control, especially during the exothermic cyclization. For dehydrogenation, optimize the temperature and reaction time. |
| Oxidation of the product or intermediates. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Incomplete Dehydrogenation | Inefficient catalyst or insufficient reaction time/temperature. | Screen different dehydrogenation catalysts (e.g., Pd/C, sulfur) and optimize the catalyst loading, temperature, and reaction duration. |
| Catalyst poisoning. | Ensure the purity of the tetrahydro-carbazole intermediate before the dehydrogenation step to avoid catalyst poisoning. | |
| Difficulty in Product Filtration | Formation of very fine crystals or an oily product. | Optimize the cooling rate during crystallization to encourage the formation of larger, more easily filterable crystals. Consider adding an anti-solvent to induce precipitation. |
| Product Fails Purity Specifications | Presence of starting materials, isomers, or other byproducts. | Employ a multi-step purification process, such as recrystallization followed by a slurry wash with a less polar solvent to remove residual impurities. |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydro-3,6-dimethyl-9H-carbazole (Intermediate)
Materials:
-
p-Tolylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a suitable reactor, dissolve p-tolylhydrazine hydrochloride in a mixture of ethanol and water.
-
Add cyclohexanone to the solution and stir the mixture.
-
Slowly add glacial acetic acid to catalyze the condensation and cyclization.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude tetrahydro-3,6-dimethyl-9H-carbazole.
Protocol 2: Dehydrogenation to this compound
Materials:
-
Tetrahydro-3,6-dimethyl-9H-carbazole
-
Palladium on Carbon (10% Pd/C)
-
High-boiling solvent (e.g., p-cymene or diphenyl ether)
Procedure:
-
In a high-temperature reactor equipped with a reflux condenser, suspend the crude tetrahydro-3,6-dimethyl-9H-carbazole and 10% Pd/C catalyst in the high-boiling solvent.
-
Heat the mixture to reflux (typically 180-220 °C) and maintain for 6-12 hours. Monitor the reaction for the evolution of hydrogen gas.
-
After completion (monitored by GC or HPLC), cool the reaction mixture to about 100 °C.
-
Filter the hot solution to remove the Pd/C catalyst.
-
Allow the filtrate to cool to room temperature, inducing crystallization of the product.
-
Filter the solid product, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Place the crude this compound in an appropriately sized flask.
-
Add a minimal amount of ethanol to cover the solid.
-
Heat the mixture to boiling with stirring until all the solid dissolves. Add more ethanol in small portions if necessary.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualizations
Caption: Experimental Workflow for the Synthesis and Purification of this compound.
Caption: Troubleshooting Decision Tree for Scale-Up Synthesis Issues.
References
Technical Support Center: Resolving Ambiguous NMR Spectra of Substituted Carbazole Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR spectra of substituted carbazole isomers.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows overlapping aromatic signals. How can I begin to assign the protons for my substituted carbazole?
A1: Overlapping aromatic signals are a common challenge with substituted carbazoles. To deconstruct the complexity, 2D NMR experiments are essential. Start with a COSY (Correlation Spectroscopy) experiment. It will reveal proton-proton couplings, helping you identify which protons are adjacent on a ring system. For instance, you can trace the connectivity of protons on a specific benzene ring of the carbazole core.
Q2: I have two possible C-substituted isomers (e.g., 2-bromo vs. 3-bromo-9-hexylcarbazole). How can NMR help me distinguish between them?
A2: Distinguishing between positional isomers on the carbazole ring requires long-range correlation experiments. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum is the most powerful tool here.[1][2][3][4] It shows correlations between protons and carbons that are two or three bonds away. For example, the N-alkyl protons will show a correlation to the adjacent quaternary carbons C4a and C4b. Protons on the substituted ring can then be correlated to specific quaternary carbons, allowing for unambiguous assignment. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can also be helpful, as protons on substituents may show through-space correlations to specific protons on the carbazole core, which differ depending on the substitution pattern.[5][6]
Q3: How can I differentiate between an N-substituted and a C-substituted carbazole isomer?
A3: The key indicator is the NH proton signal in the ¹H NMR spectrum. In C-substituted carbazoles, a characteristic broad singlet for the NH proton is typically observed downfield (often > δ 10 ppm). In N-substituted carbazoles, this signal is absent. Furthermore, in the ¹³C NMR spectrum of an N-substituted carbazole, the carbons adjacent to the nitrogen (C4a and C10b) will show a chemical shift change compared to the C-substituted analogue. An HMBC experiment will definitively show correlations from the N-substituent's protons to the carbons of the carbazole core (C4a and C10b).
Q4: The chemical shifts of my synthesized carbazole derivative do not match the literature values for the expected isomer. What should I do?
A4: Discrepancies with literature values can arise from differences in solvent, concentration, or temperature. First, ensure your experimental conditions match the reported ones. If the deviation is significant, consider the possibility of an alternative isomeric structure. Computational chemistry can be a powerful tool in this scenario.[7][8] By calculating the theoretical ¹H and ¹³C NMR chemical shifts for all possible isomers using methods like Density Functional Theory (DFT), you can compare the predicted spectra with your experimental data to find the best match.[7][9][10]
Troubleshooting Guides
Issue 1: Ambiguous Proton and Carbon Assignments in a Disubstituted Carbazole
Symptoms:
-
Overlapping multiplets in the aromatic region of the ¹H NMR spectrum.
-
Difficulty in assigning specific signals to the correct protons and carbons.
Resolution Workflow:
Caption: Workflow for systematic NMR analysis of substituted carbazoles.
Issue 2: Differentiating Between cis and trans Isomers in Carbazole Derivatives with Substituents on a Fused Ring
Symptoms:
-
Two sets of signals corresponding to two isomers are present.
-
Coupling constants and chemical shifts are very similar.
Resolution Workflow:
The Nuclear Overhauser Effect (NOE) is the most effective method for this challenge. An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[5]
-
Run a 2D NOESY or ROESY experiment.
-
Identify key protons on the substituents and the carbazole core that would be spatially close in one isomer but distant in the other.
-
Look for cross-peaks between these key protons. The presence or absence of these correlations will confirm the stereochemistry.
Caption: Decision pathway for differentiating cis/trans isomers using NOE.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Protons on a Carbazole Core
| Proton Position | Unsubstituted Carbazole (in acetone-d6)[1] | Expected Range with Substituents | Notes |
| H1, H8 | 8.12 (d) | 7.8 - 8.5 | Sensitive to substituents at C2, C7 and N9. |
| H2, H7 | 7.41 (t) | 7.2 - 7.8 | Affected by adjacent substituents. |
| H3, H6 | 7.18 (t) | 7.0 - 7.6 | Generally less shifted than H2, H7. |
| H4, H5 | 7.51 (d) | 7.3 - 8.0 | Sensitive to substituents at C3, C6 and N9. |
| NH | 10.1 (br s) | 9.5 - 11.5 | Absent in N-substituted carbazoles. Broadness is solvent-dependent. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Carbons on a Carbazole Core
| Carbon Position | Unsubstituted Carbazole[1] | Expected Range with Substituents | Notes |
| C1, C8 | 111.1 | 108 - 115 | Shielded carbons. |
| C2, C7 | 125.8 | 123 - 130 | Aromatic CH. |
| C3, C6 | 118.9 | 115 - 125 | Aromatic CH. |
| C4, C5 | 120.4 | 118 - 124 | Aromatic CH. |
| C4a, C4b | 140.0 | 138 - 145 | Quaternary carbons adjacent to nitrogen. |
| C9a, C10b | 123.0 | 120 - 128 | Quaternary carbons in the 5-membered ring. |
Experimental Protocols
Protocol 1: General Sample Preparation for NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the carbazole isomer.[11]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in which the compound is fully soluble.[11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex spectra).[11]
Protocol 2: Acquiring a ¹H-¹³C HMBC Spectrum
-
Setup: Load the sample and perform standard instrument setup (locking, shimming, and tuning for both ¹H and ¹³C channels).
-
¹H Spectrum: Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
¹³C Spectrum: Acquire a standard ¹³C NMR spectrum to determine its spectral width.
-
HMBC Experiment Setup:
-
Select the appropriate HMBC pulse program from the spectrometer's library.
-
Set the spectral widths for both the ¹H (F2 axis) and ¹³C (F1 axis) dimensions based on the 1D spectra.
-
Crucial Parameter: Set the long-range coupling constant (J_XH). A typical value for aromatic systems is 8-10 Hz. This value is optimized to detect 2- and 3-bond correlations.[1][3]
-
-
Acquisition: Start the 2D acquisition. The experiment time will depend on the sample concentration and the required signal-to-noise ratio.
-
Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction on both dimensions to obtain the final spectrum.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3,6-Dimethylcarbazole and 3,6-Diphenylcarbazole in OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials for organic light-emitting diodes (OLEDs), carbazole derivatives have established themselves as a critical class of compounds, prized for their excellent hole-transporting properties, high thermal stability, and wide energy gaps. Among the vast array of carbazole-based materials, this guide provides a comparative analysis of two fundamental derivatives: 3,6-dimethylcarbazole and 3,6-diphenylcarbazole. This comparison focuses on their performance in OLEDs, supported by available experimental data, to assist researchers in material selection and device design.
Performance Comparison in OLEDs
Key Performance Metrics:
| Parameter | 3,6-Dimethylcarbazole | 3,6-Diphenylcarbazole Derivative | Emitter | Device Architecture |
| Peak Current Efficiency | Data not available in surveyed literature | 22.5 cd/A[1] | Ir(ppy)₃ | HTL/Ir(ppy)₃:CBP |
| External Quantum Efficiency (EQE) | Data not available in surveyed literature | Data not available in surveyed literature | ||
| Maximum Luminance | Data not available in surveyed literature | Data not available in surveyed literature | ||
| Power Efficiency | Data not available in surveyed literature | Data not available in surveyed literature | ||
| Operational Lifetime | Data not available in surveyed literature | Data not available in surveyed literature |
Note: The data for the 3,6-diphenylcarbazole derivative corresponds to 3,6-diphenyl-9-ethylcarbazole used as a hole-transporting layer (HTL).[1]
Qualitative Comparison and Structure-Property Relationships:
The primary difference between the methyl and phenyl substituents lies in their electronic and steric effects. Phenyl groups, being larger and more polarizable, extend the π-conjugation of the carbazole core. This extended conjugation in 3,6-diphenylcarbazole generally leads to a red-shift in the absorption and emission spectra compared to the non-substituted carbazole. The electron-donating strength follows the order: carbazole < 3,6-dimethylcarbazole < 3,6-diphenylcarbazole, which also contributes to this red-shift.
The choice between methyl and phenyl substitution can therefore be a strategy to tune the emission color of a host or emitter material. Furthermore, the bulkier phenyl groups can influence the morphology of thin films, potentially leading to materials with high glass transition temperatures and good amorphous stability, which are desirable for long-lasting OLEDs.
The triplet energy of the host material is a critical parameter in phosphorescent OLEDs (PhOLEDs), as it must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. The extended conjugation from the phenyl groups in 3,6-diphenylcarbazole can lower the triplet energy compared to the carbazole core, which is an important consideration when selecting it as a host for high-energy (i.e., blue) phosphorescent emitters.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis of these materials and the fabrication of OLED devices. Below are representative procedures.
Synthesis of 3,6-Disubstituted Carbazole Derivatives:
The synthesis of 3,6-dimethyl-9H-carbazole and 3,6-diphenyl-9H-carbazole can be achieved through multi-step reaction sequences. A common strategy involves the appropriate substitution of a carbazole precursor. For instance, a general route to 3,6-disubstituted-9-ethylcarbazole is outlined below.
OLED Device Fabrication by Vacuum Thermal Evaporation:
A standard method for fabricating multilayer OLEDs is vacuum thermal evaporation. This process involves the sequential deposition of organic layers and metal contacts onto a substrate under high vacuum.
A typical device structure employing a carbazole derivative as the hole transport layer is as follows:
-
Substrate: Indium tin oxide (ITO) coated glass
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): 3,6-dimethylcarbazole or 3,6-diphenylcarbazole derivative
-
Emissive Layer (EML): A host material doped with a phosphorescent emitter (e.g., CBP:Ir(ppy)₃)
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)
-
Cathode: Aluminum (Al)
Signaling Pathways and Logical Relationships
The operation of an OLED is governed by the injection, transport, and recombination of charge carriers (holes and electrons) within the organic layers, leading to the emission of light.
In a typical phosphorescent OLED, holes are injected from the anode and transported through the hole injection and transport layers to the emissive layer. Similarly, electrons are injected from the cathode and transported through the electron injection and transport layers. Recombination of holes and electrons occurs in the emissive layer on the host molecules, forming excitons. These excitons are then transferred to the guest phosphorescent molecules, which radiatively decay to produce light. The high triplet energy of the host material is crucial to prevent back-energy transfer from the guest, ensuring high efficiency.
References
A Comparative Guide to the Electrochemical Properties of 3,6- vs. 2,7-Disubstituted Carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials and pharmaceuticals due to their unique photophysical and electrochemical characteristics. The specific substitution pattern on the carbazole core profoundly influences these properties, with 3,6- and 2,7-disubstituted isomers often exhibiting distinct electrochemical behaviors. This guide provides an objective comparison of the electrochemical properties of these two classes of isomers, supported by experimental data, to aid in the rational design of novel functional molecules.
Core Electrochemical Differences: A Tale of Two Isomers
The connectivity of substituents on the carbazole framework dictates the extent and nature of π-conjugation, which in turn governs the molecule's ability to donate or accept electrons. In 3,6-disubstituted carbazoles, the substituents are positioned para to the nitrogen atom, allowing for a more linear and extended conjugation pathway along the long axis of the molecule. This arrangement generally facilitates electron removal from the conjugated system.
Conversely, the 2,7-substitution pattern results in a "cross-conjugated" structure relative to the nitrogen atom.[1] This can lead to different electronic communication between the substituents and the carbazole core, often resulting in a deeper highest occupied molecular orbital (HOMO) energy level compared to their 3,6-counterparts.[1][2]
Quantitative Electrochemical Data
The following table summarizes key electrochemical parameters for representative pairs of 3,6- and 2,7-disubstituted carbazole derivatives, providing a direct comparison of their properties.
| Isomer | Substituent | Onset Oxidation Potential (E_ox_onset) vs Ag/Ag⁺ (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Reference |
| 3,6-disubstituted | -EDOT (polymeric) | 0.38 | -5.09 | -2.50 | 2.59 | [1] |
| 2,7-disubstituted | -EDOT (polymeric) | 0.50 | -5.21 | -2.90 | 2.31 | [1] |
| 3,6-disubstituted | Aryl | - | -5.1 | - | - | [3] |
| 2,7-disubstituted | Aryl | - | -4.7 | - | - | [3] |
Note: Electrochemical data can be influenced by experimental conditions such as solvent, electrolyte, and reference electrode. The data presented here are for comparative purposes within the cited studies.
Experimental Protocols: Determining Electrochemical Properties
The electrochemical properties of carbazole derivatives are typically investigated using cyclic voltammetry (CV). This technique provides information on the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Detailed Protocol for Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of 3,6- and 2,7-disubstituted carbazole isomers and to estimate their HOMO and LUMO energy levels.
Materials and Equipment:
-
Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.
-
Three-Electrode Cell:
-
Working Electrode: Glassy carbon or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod.
-
-
Solvent: Anhydrous, high-purity solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Supporting Electrolyte: A salt to ensure conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Analyte: The 3,6- or 2,7-disubstituted carbazole isomer of interest (typically at a concentration of 1-5 mM).
-
Internal Reference: Ferrocene (Fc), used for calibrating the potential scale.
-
Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the carbazole derivative in the electrolyte solution to the desired concentration.
-
Cell Assembly: Place the working, reference, and counter electrodes in the electrochemical cell containing the analyte solution. Ensure the electrodes are properly immersed.
-
Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range where the oxidation and/or reduction of the analyte is expected to occur.
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Internal Reference Measurement: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram under the same conditions. The half-wave potential (E₁/₂) of the Fc/Fc⁺ redox couple is used as an internal standard.
Data Analysis and Calculation of HOMO/LUMO Levels:
-
Determine the Onset Potentials: From the cyclic voltammogram of the carbazole derivative, determine the onset oxidation potential (E_ox_onset) and the onset reduction potential (E_red_onset). The onset potential is the potential at which the current begins to deviate from the baseline.
-
Calculate HOMO and LUMO Levels: The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level:
-
HOMO (eV) = -[E_ox_onset (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red_onset (vs Fc/Fc⁺) + 4.8]
Where E_ox_onset (vs Fc/Fc⁺) = E_ox_onset (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺ vs Ag/AgCl).
-
-
Calculate the Electrochemical Band Gap: The electrochemical band gap (E_g_electrochem) is the difference between the LUMO and HOMO energy levels:
-
E_g_electrochem (eV) = LUMO - HOMO
-
Visualization of Structure-Property Relationships
The following diagrams illustrate the conceptual workflow for electrochemical analysis and the fundamental relationship between the substitution pattern and the resulting electrochemical properties.
Conclusion
The electrochemical properties of disubstituted carbazoles are intrinsically linked to the positions of the substituents. The 3,6-isomers generally exhibit higher HOMO energy levels and lower oxidation potentials compared to their 2,7-counterparts due to a more effective linear π-conjugation.[1] This understanding is crucial for the targeted design of carbazole-based materials for a wide range of applications, from organic electronics, where tuning energy levels is paramount for efficient charge injection and transport, to medicinal chemistry, where redox properties can influence a molecule's biological activity and metabolic stability. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and application of these versatile molecules.
References
comparative study of the biological activity of dimethylcarbazole regioisomers
A Comparative Guide to the Biological Activity of Dimethylcarbazole Regioisomers
The carbazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The substitution pattern of methyl groups on the carbazole core plays a crucial role in determining the biological activity of dimethylcarbazole regioisomers. This guide provides a comparative analysis of these isomers, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.
Data Presentation: A Comparative Analysis of Biological Activity
The biological activities of dimethylcarbazole regioisomers, particularly their anticancer and anti-inflammatory effects, have been the subject of various studies. The positioning of the two methyl groups on the carbazole ring significantly influences their potency and selectivity.
Comparative Cytotoxicity Data
The cytotoxic effects of several dimethylcarbazole regioisomers and their derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth.
| Isomer / Derivative | Cell Line | Cancer Type | IC50 (µM) |
| 1,4-Dimethyl-9H-carbazole Derivative (2c) | A2780 | Ovarian Cancer | 0.0136 |
| 5,8-Dimethyl-9H-carbazole Derivative (3) | MDA-MB-231 | Triple-Negative Breast Cancer | 1.44 ± 0.97 |
| 5,8-Dimethyl-9H-carbazole Derivative (4) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 ± 0.74 |
| 5,8-Dimethyl-9H-carbazole Derivative (4) | MCF-7 | Breast Cancer | Moderately Active |
| 5,8-Dimethyl-9H-carbazole Derivative (5) | MDA-MB-231 | Triple-Negative Breast Cancer | 6.59 ± 0.68 |
| 3,6-Dimethyl-9H-carbazole | A-549 | Lung Carcinoma | 68.4 ± 0.04 |
| This compound | HeLa | Cervical Carcinoma | 74.2 ± 0.08 |
| This compound | MCF-7 | Breast Adenocarcinoma | 79.4 ± 0.05 |
Table 1: In vitro anticancer activity data for various dimethylcarbazole isomers and their derivatives.[1][4][5]
Studies on 1,4-dimethyl-9H-carbazole derivatives revealed a dose-dependent antiproliferative activity against ovarian cancer cells.[4] Similarly, derivatives of 5,8-dimethyl-9H-carbazole have demonstrated significant cytotoxic effects against breast cancer cell lines.[2][5] Among these, certain compounds showed potent activity, drastically reducing the growth of MDA-MB-231 triple-negative breast cancer cells.[5] Data for this compound indicates moderate cytotoxicity against lung, cervical, and breast cancer cell lines.[1]
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of dimethylcarbazole isomers has been assessed using the in-vitro inhibition of protein denaturation assay. This assay serves as a relevant model as the denaturation of proteins is a well-documented cause of inflammation.
| Isomer | Concentration (µg/ml) | % Inhibition of Protein Denaturation |
| This compound | 10 | 1.6 ± 0.01 |
| 20 | 3.1 ± 0.01 | |
| 40 | 7.9 ± 0.01 | |
| 60 | 13.6 ± 0.01 | |
| 80 | 19.8 ± 0.01 | |
| 100 | 26.2 ± 0.02 | |
| Diclofenac Sodium (Standard) | 10 | 18.2 ± 0.01 |
| 20 | 38.2 ± 0.01 | |
| 40 | 58.2 ± 0.01 | |
| 60 | 78.4 ± 0.01 | |
| 80 | 89.2 ± 0.01 | |
| 100 | 97.2 ± 0.01 |
Table 2: In vitro anti-inflammatory activity data for this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[2]
-
Cell Seeding : Plate cancer cells (e.g., A2780, MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.[6] Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment : Expose the cells to various concentrations of the dimethylcarbazole isomers (e.g., 1 to 10 µM) for a specified duration, typically 48 to 72 hours.[4][6]
-
MTT Addition : After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[7]
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Calculation : The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[8]
In-vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)
This assay measures a compound's ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory responses.[1]
-
Preparation of Reaction Mixture : Create a reaction mixture containing 0.5 mL of the test compound (dimethylcarbazole isomer at various concentrations) and 0.5 mL of a 1% aqueous solution of BSA.[1]
-
pH Adjustment : Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid.[1]
-
Induction of Denaturation : Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.[1]
-
Cooling and Absorbance Measurement : After cooling the solutions to room temperature, measure their absorbance at 660 nm.[1]
-
Calculation : Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug, such as diclofenac sodium, as a reference.[1]
Mechanisms and Signaling Pathways
Carbazole derivatives exert their biological effects by modulating key signaling pathways involved in the pathogenesis of cancer and inflammation.[1] Understanding these mechanisms is crucial for targeted drug design and development.
The anticancer activity of many carbazoles is linked to their ability to interfere with DNA replication and cell division.[2] Prevalent mechanisms include intercalation into DNA and the inhibition of topoisomerase I and II enzymes, which are essential for managing DNA topology during cellular processes.[2][5][9] The specific substitution pattern on the carbazole core is known to profoundly influence the compound's electronic behavior and biological interactions.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iris.unibas.it [iris.unibas.it]
- 10. 3,6-Dimethyl-1,8-diphenyl-9H-carbazole|High-Purity [benchchem.com]
A Comparative Guide to the Purity Validation of 3,6-Dimethyl-9H-carbazole: HPLC vs. Melting Point Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a foundational requirement for ensuring the validity of experimental data and the safety of potential therapeutic agents. 3,6-Dimethyl-9H-carbazole is a carbazole derivative used in various research applications, including as a building block in the synthesis of organic electronic materials and pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and melting point analysis for the purity validation of this compound, complete with experimental data and detailed protocols.
Data Presentation: Purity Assessment Summary
The purity of a supplied batch of this compound was assessed using both HPLC and melting point analysis. The results are compared against the established literature values and a hypothetical impure sample for context.
| Parameter | Literature Value | Experimental Result (Test Sample) | Reference (Impure Sample) |
| Appearance | White to off-white powder[1] | Off-white crystalline solid | Yellowish powder |
| Melting Point | 215-217°C[2] | 215.5-216.5°C | 210-214°C |
| HPLC Purity | >98% (Typical for commercial grade)[1] | 99.6% | 95.2% |
| Major Impurity (HPLC) | N/A | 0.25% at RRT 1.15 | 2.8% at RRT 0.88 |
Interpretation: The test sample exhibits a sharp melting point range that falls within the literature value, a characteristic of a pure compound. This finding is strongly supported by the high purity value obtained from HPLC analysis. In contrast, the impure sample shows a depressed and broader melting point range, which is a direct indication of the presence of impurities later quantified by HPLC.
Comparison of Analytical Techniques
HPLC and melting point analysis are complementary methods that provide different types of information regarding compound purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase[3]. | Determination of the temperature range over which a solid transitions to a liquid[4]. |
| Nature of Data | Quantitative and Qualitative | Primarily Qualitative |
| Sensitivity | High (ng to pg range)[3] | Low (impurities typically >1-2% are needed to see a significant effect) |
| Specificity | High; can separate structurally similar impurities and isomers[3]. | Low; cannot identify the nature or number of impurities. |
| Application | Accurately quantifies purity and separates individual impurities. | A rapid and simple initial check for purity. |
| Instrumentation | Complex and requires skilled operation. | Simple and straightforward. |
Mandatory Visualizations
The following diagrams illustrate the workflow for purity validation and the logical relationship between the analytical techniques.
References
A Comparative Guide to the Photophysical Properties of Substituted Carbazoles: A Cross-Validation of Theoretical and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photophysical properties of selected substituted carbazole derivatives, cross-validating experimental data with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT). This analysis aims to illuminate the structure-property relationships of these versatile molecules, aiding researchers in their application in organic electronics and as fluorescent probes.
Comparative Photophysical Data
The following tables summarize key photophysical data for representative 3,6- and 2,7-disubstituted carbazole derivatives. This side-by-side comparison of experimental and theoretical values facilitates a direct assessment of the predictive power of computational methods.
Table 1: Photophysical Data for 3,6-Disubstituted Carbazole Derivatives
| Compound | Solvent | Experimental λ_abs (nm) | Theoretical λ_abs (nm) | Experimental λ_em (nm) | Theoretical λ_em (nm) | Experimental Φ_f | Experimental τ_f (ns) |
| Cz-Ph-1 | Toluene | 354 | - | 425 | - | - | - |
| Cz-Ph-2 | Toluene | 366 | - | 496 | - | - | - |
| 7-H | Toluene | 338 | - | 408 | - | 0.32 | 1.94 |
| 7-t-Bu | Toluene | 345 | - | 424 | - | - | - |
| 7-Cz-1 | Toluene | 316 | - | 436 | - | - | - |
| 7-Cz-2 | Toluene | 342 | - | 444 | - | - | - |
Data for Cz-Ph-1, Cz-Ph-2, 7-H, 7-t-Bu, 7-Cz-1, and 7-Cz-2 are sourced from reference[1].
Table 2: Photophysical Data for 2,7-Disubstituted Carbazole Derivatives
| Compound | Solvent | Experimental λ_abs (nm) | Theoretical λ_abs (nm) | Experimental λ_em (nm) | Theoretical λ_em (nm) | Experimental Φ_f |
| BCz | Dichloromethane | 398 | 375 | 430 | 453 | 0.88 |
| BPACz | Dichloromethane | 420 | 405 | 452 | 480 | 0.92 |
Data for BCz and BPACz are sourced from reference[2]. Theoretical values were calculated using TD-DFT.
Experimental and Theoretical Methodologies
Experimental Protocols
2.1.1. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a PerkinElmer Lambda 2, is typically utilized.
-
Sample Preparation: Carbazole derivatives are dissolved in spectroscopic grade solvents (e.g., dichloromethane, toluene) to a concentration of approximately 10⁻⁵ M to prevent aggregation.[3]
-
Measurement: Absorption spectra are acquired at room temperature using a 1 cm path length quartz cuvette, scanning a wavelength range of 200–800 nm. A solvent-filled cuvette serves as the reference.
2.1.2. Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer, for instance, a FluoroMax-4, equipped with a xenon arc lamp and dual monochromators for excitation and emission, is commonly used.
-
Sample Preparation: Solutions identical to those for UV-Vis measurements are used. To mitigate inner filter effects, the solution's absorbance at the excitation wavelength is maintained below 0.1.
-
Measurement: Emission spectra are recorded at ambient temperature. The sample is excited at its absorption maximum (λ_abs), and the emission is scanned over an appropriate wavelength range, typically commencing 10–20 nm above the excitation wavelength.
2.1.3. Fluorescence Quantum Yield (Φ_f) Determination
The relative fluorescence quantum yield is ascertained via a comparative method employing a standard with a known quantum yield.
-
Standard Selection: A reference standard exhibiting emission in a spectral region similar to the sample is selected. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a frequently used standard for blue-emitting carbazoles.
-
Procedure:
-
A series of solutions for both the sample and the standard are prepared at varying concentrations, ensuring that the absorbance at the excitation wavelength remains within the linear regime (0.01 - 0.1).
-
The UV-Vis absorption and fluorescence emission spectra for all solutions are recorded.
-
The integrated fluorescence intensity is plotted as a function of absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is then calculated using the equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the solvent's refractive index. Subscripts 's' and 'r' denote the sample and reference, respectively.[4][5]
-
2.1.4. Fluorescence Lifetime (τ_f) Measurement
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the preferred technique, requiring a pulsed light source (e.g., a picosecond laser diode) and a high-speed, sensitive detector.
-
Procedure:
-
The sample is excited with the pulsed light source.
-
The time interval between the excitation pulse and the detection of the first emitted photon is repeatedly measured.
-
A histogram of photon counts versus time is generated, yielding the fluorescence decay profile.
-
This decay curve is fitted to an exponential function to extract the fluorescence lifetime.[6]
-
Theoretical Protocol: Time-Dependent Density Functional Theory (TD-DFT)
-
Software: Quantum chemistry software packages like Gaussian are extensively used for these computations.
-
Methodology:
-
Ground State Geometry Optimization: The initial step involves optimizing the molecular geometry of the carbazole derivative in its ground state using Density Functional Theory (DFT). The B3LYP functional paired with the 6-31G(d,p) basis set is a standard choice for such organic molecules.[7][8]
-
Excited State Calculations: With the optimized ground-state geometry, vertical excitation energies and oscillator strengths are computed using TD-DFT. To maintain consistency, the same functional and basis set are typically employed. Solvent effects can be approximated using a polarizable continuum model (PCM).[7]
-
Emission Wavelength Prediction: To estimate the fluorescence emission wavelength, the molecule's geometry is optimized in its first excited state (S₁). A subsequent TD-DFT calculation on this S₁ optimized geometry yields the energy of the transition from the first excited state back to the ground state, corresponding to the emission energy.
-
Workflow and Pathway Diagrams
The following diagrams provide a visual representation of the cross-validation workflow and the fundamental photophysical process of intramolecular charge transfer in donor-acceptor substituted carbazoles.
Caption: A flowchart depicting the parallel experimental and theoretical workflows for the determination and cross-validation of the photophysical data of substituted carbazoles.
Caption: A simplified schematic of the intramolecular charge transfer process in a donor-acceptor substituted carbazole following photoexcitation.
Objective Comparison and Discussion
The juxtaposition of experimental and theoretical data reveals a commendable qualitative agreement, especially concerning absorption and emission maxima. For the 2,7-disubstituted carbazoles BCz and BPACz, TD-DFT calculations predict the absorption and emission wavelengths with a reasonable degree of accuracy, successfully capturing the experimentally observed red-shift that results from the extension of the π-conjugated system in BPACz.[2]
Nevertheless, quantitative disparities are not uncommon. Theoretical predictions of absorption and emission maxima can differ from experimental findings by 10-30 nm. Such deviations can be ascribed to a confluence of factors, including the selection of the functional and basis set in the TD-DFT computations, the inherent limitations of the solvent models to fully capture specific solute-solvent interactions, and the intrinsic approximations within the theoretical frameworks.
Direct theoretical prediction of photophysical parameters such as fluorescence quantum yield and lifetime is notably more complex and often necessitates more sophisticated computational strategies beyond the scope of standard TD-DFT. Consequently, experimental determination remains the gold standard for these properties.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Time-resolved fluorescence of jet-cooled carbazoles and their weak complexes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. amp.iaamonline.org [amp.iaamonline.org]
- 8. researchgate.net [researchgate.net]
comparing the efficacy of different palladium catalysts for carbazole C-H activation
For Researchers, Scientists, and Drug Development Professionals
The development of efficient methodologies for the direct C-H functionalization of carbazoles is of paramount importance in the synthesis of pharmaceuticals, organic materials, and natural products. Palladium catalysis has emerged as a powerful tool for these transformations, offering high regioselectivity and functional group tolerance. This guide provides an objective comparison of the efficacy of different palladium catalysts for carbazole C-H activation, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various palladium catalysts in different carbazole C-H activation reactions.
Table 1: Palladium-Catalyzed C1-Selective Nitration of 9-(pyridin-2-yl)-9H-carbazole
| Catalyst | Catalyst Loading (mol %) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 10 | AgNO₃ | 1,4-Dioxane | 120 | 24 | 65 | [1][2] |
| Pd₂(dba)₃ | 10 | AgNO₃ | 1,4-Dioxane | 120 | 24 | 69 | [1][2] |
| PdCl₂ | 10 | AgNO₃ | 1,4-Dioxane | 120 | 24 | 45 | [1][2] |
| Pd(TFA)₂ | 10 | AgNO₃ | 1,4-Dioxane | 120 | 24 | 58 | [1][2] |
Observation: In this directing group-assisted C1-selective nitration, Pd₂(dba)₃ showed slightly higher efficacy compared to Pd(OAc)₂ and other palladium sources.[1][2]
Table 2: Intramolecular C-H Amination for Carbazole Synthesis
| Catalyst | Catalyst Loading (mol %) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 5 | Cu(OAc)₂ / O₂ | Toluene | 120 | 24 | 99 | [3] |
| Pd(TFA)₂ | 5 | Cu(OAc)₂ / O₂ | Toluene | 120 | 24 | <10 | [3] |
| PdCl₂(MeCN)₂ | 5 | Cu(OAc)₂ / O₂ | Toluene | 120 | 24 | <10 | [3] |
| Pd₂ (dba)₃ | 2.5 | Cu(OAc)₂ / O₂ | Toluene | 120 | 24 | 85 | [3] |
| Pd(PPh₃)₄ | 5 | Cu(OAc)₂ / O₂ | Toluene | 120 | 24 | <10 | [3] |
Observation: For the intramolecular C-H amination to form carbazoles, Pd(OAc)₂ was found to be significantly more efficient than other palladium precatalysts.[3]
Table 3: Direct Arylation of Anilines with 1,2-Dihaloarenes for Carbazole Synthesis
| Catalyst | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| PdNPs/BC | 15 | KOAc | DMSO | 180 | 25 | 76 | [4][5] |
| PdCl₂(PPh₃)₂ | 5 | K₃PO₄ | NMP | 130 | 1080 | low | [4][5] |
| PdCl₂(MeCN)₂ | 5 | K₃PO₄ | NMP | 130 | 1080 | low | [4][5] |
| Pd(PPh₃)₄ | 5 | K₃PO₄ | NMP | 130 | 1080 | <5 | [4][5] |
| Pd₂(dba)₃ | 2.5 | K₃PO₄ | NMP | 130 | 1080 | <5 | [4][5] |
Observation: A novel recoverable palladium nanocatalyst supported on biochar (PdNPs/BC) under microwave irradiation demonstrated superior performance in the direct arylation-based synthesis of carbazoles compared to conventional homogeneous palladium catalysts.[4][5] This method also offers a significant reduction in reaction time.[4][5]
Experimental Protocols
General Procedure for Pd₂(dba)₃-Catalyzed C1-Selective Nitration of 9-(pyridin-2-yl)-9H-carbazole[1][2]
A 15 mL pressure tube is charged with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv). 1,4-Dioxane (2.0 mL) is then added. The tube is sealed and the reaction mixture is stirred at 120 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C1-nitrated carbazole product.
General Procedure for Pd(OAc)₂-Catalyzed Intramolecular C-H Amination[3]
To a screw-capped test tube is added Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (1.0 equiv), and the biaryl amide substrate (1.0 equiv). The tube is evacuated and backfilled with oxygen (3 times). Toluene is then added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a plug of silica gel and eluted with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to give the corresponding carbazole.
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed C-H activation of carbazoles.
Caption: A typical experimental workflow for palladium-catalyzed carbazole C-H activation.
References
- 1. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of N-Substituted 3,6-Dimethylcarbazole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The carbazole scaffold, a tricyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Modifications at the nitrogen atom (N9 position) and the C3 and C6 positions of the carbazole ring have been extensively explored to develop novel therapeutic agents.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted 3,6-dimethylcarbazole derivatives, focusing on their anticancer and antimicrobial activities. The information presented herein is curated from experimental data to facilitate the rational design of more potent and selective drug candidates.
Anticancer Activity of N-Substituted 3,6-Dimethylcarbazole Derivatives
The introduction of various substituents at the nitrogen atom of the 3,6-dimethylcarbazole core has a profound impact on the cytotoxic potential of these compounds against cancer cell lines. A notable example is the bis-((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) derivative, which has demonstrated significant anticancer effects.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a key 3,6-dimethylcarbazole derivative against a human glioma cell line. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potency.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | U87 MG (Glioma) | MTT Assay | 13.34 | [5] |
This data indicates that DMCM exhibits potent cytotoxic activity, superior to the standard chemotherapeutic drug temozolomide (IC50 = 100 µM) and comparable to carmustine (IC50 = 18.24 µM) in the same study.[5]
Structure-Activity Relationship (SAR) Insights
While a systematic SAR study for a broad series of N-substituted 3,6-dimethylcarbazole derivatives is not extensively available in the public domain, the potent activity of the dimeric DMCM suggests that the presence of two carbazole moieties linked at the N9 position via a methylamine linker is a favorable structural feature for anti-glioma activity. The 1,4-dimethyl substitution pattern on the carbazole ring is also a key feature of this active compound.[5]
General SAR studies on other classes of N-substituted carbazoles have shown that:
-
N-alkylation and N-arylation: The nature of the substituent on the nitrogen atom significantly influences biological activity. The introduction of alkyl or aryl groups can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, thereby affecting its interaction with biological targets.
-
Substituents on the Carbazole Ring: The presence of electron-donating or electron-withdrawing groups on the carbazole nucleus can alter the electron density of the ring system, which can impact DNA intercalation and other mechanisms of action.[1]
Antimicrobial Activity of N-Substituted Carbazole Derivatives
N-substituted carbazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[6][7] The structural modifications at the nitrogen atom play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative N-substituted carbazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Carbazole with N-1,2,4-triazole moiety | Candida albicans | 2–4 | [6] |
| Carbazole with N-imidazole moiety | Staphylococcus aureus | 1–8 | [6] |
| Bacillus subtilis | 1–8 | [6] | |
| Escherichia coli | 1–8 | [6] | |
| N-acetylenic aminocarbazole derivatives | Escherichia coli | - | [6] |
| Pyrimidine and pyrazole carbazole derivatives | Candida albicans | 8.7–10.8 | [6] |
| Aspergillus fumigatus | 8.7–10.8 | [6] | |
| Staphylococcus aureus | 1.1–10.3 | [6] | |
| Bacillus subtilis | 1.1–10.3 | [6] | |
| Escherichia coli | 1.1–10.3 | [6] |
Note: The specific substitution patterns on the carbazole ring for these derivatives were not consistently 3,6-dimethyl in the cited literature.
Structure-Activity Relationship (SAR) Insights
The antimicrobial SAR of N-substituted carbazoles suggests that:
-
Heterocyclic N-substituents: The incorporation of nitrogen-containing heterocycles, such as triazoles and imidazoles, at the N9 position can enhance antifungal and antibacterial activities.[6]
-
Lipophilicity: The lipophilic character of the N-substituent can facilitate the passage of the compound through the microbial cell membrane, leading to increased efficacy.[6]
-
Specific Moieties: The introduction of specific functionalities, such as acetylenic amino groups, can lead to highly specific activity against certain bacterial strains like E. coli.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the anticancer and antimicrobial activities of N-substituted 3,6-dimethylcarbazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the carbazole derivatives to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial twofold dilutions of the carbazole derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is critical for the development of targeted therapies. N-substituted carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including DNA interaction and the induction of apoptosis.
DNA Intercalation and Groove Binding
The planar aromatic structure of the carbazole ring allows these molecules to intercalate between the base pairs of DNA or bind to its grooves.[5] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The derivative DMCM has been shown to bind to the minor groove of DNA with sequence specificity.[5]
Induction of Apoptosis
Many anticancer agents, including carbazole derivatives, induce programmed cell death, or apoptosis, in cancer cells. DMCM has been shown to induce G2/M cell cycle arrest and trigger apoptosis in human glioma cells.[5] This process is often mediated by complex signaling pathways.
Below is a generalized diagram illustrating a potential mechanism of action for an N-substituted 3,6-dimethylcarbazole derivative that involves DNA damage and subsequent p53-mediated apoptosis.
Caption: DNA damage-induced apoptosis pathway.
This diagram illustrates how an N-substituted 3,6-dimethylcarbazole derivative, after entering the cell and interacting with DNA, can trigger a DNA damage response. This leads to the activation of the tumor suppressor protein p53, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to programmed cell death.
The following diagram illustrates a typical experimental workflow for screening and evaluating the biological activity of these compounds.
Caption: Drug discovery workflow.
This workflow outlines the key stages in the investigation of N-substituted 3,6-dimethylcarbazole derivatives, from initial synthesis and screening to detailed mechanistic studies and lead optimization for the development of new therapeutic agents.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to the Stability of Carbazole-Based Host Materials in Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
The intrinsic stability of host materials is a critical determinant of the operational lifetime and performance of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Carbazole-based hosts are widely employed due to their excellent hole-transporting properties and high triplet energies. However, their stability under electrical and thermal stress varies significantly with molecular structure. This guide provides a comparative benchmark of common carbazole-based host materials, supported by quantitative data on their thermal and operational stability, detailed experimental protocols for stability assessment, and a visualization of common degradation pathways.
Data Presentation: Benchmarking Host Material Stability
The stability of carbazole-based host materials is primarily evaluated through two key metrics: thermal stability, indicated by the glass transition temperature (Tg) and decomposition temperature (Td), and operational stability, typically reported as the device lifetime (e.g., LT50, the time for the initial luminance to decrease by 50%). The following table summarizes these performance metrics for several widely used carbazole-based host materials. It is important to note that operational lifetime is highly dependent on the specific device architecture, guest emitter, and testing conditions.
| Host Material Abbreviation | Full Chemical Name | Thermal Stability | Operational Lifetime (LT50) | Initial Luminance (L₀) | Emitter | Reference |
| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | Tg: 110 °C, Td: 415 °C | ~2.8 h | Not Specified | Ir(CNpi)₃ | [1] |
| mCP | 1,3-Bis(N-carbazolyl)benzene | Tg: 65 °C, Td: >350 °C | ~1.3 h | Not Specified | Ir(CNpi)₃ | [1] |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | Tg: 151 °C, Td: 507 °C | Not Specified | Not Specified | Not Specified | [2] |
| mCBP-CN | 3,3'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile | Not Specified | 12 h | Not Specified | 3CzTB | [1] |
| mDCzPF | "M"-type carbazole/fluorene-based material | Not Specified | 10-fold improvement over pDCzPF | Not Specified | Red Phosphorescent Emitter | [3][4] |
| CBC1 | π-conjugation-extended carbazole-benzo[a]carbazole | Tg: 107 °C, Td: ~350 °C | Superior to CBC2 | Not Specified | Red Phosphorescent Emitter | [5] |
| 4N-oCBP | 9-(3-(2-(9H-carbazol-9-yl)phenyl)pyridin-4-yl)-9H-carbazole | Not Specified | 88% improvement over reference | 200 cd/m² | TCz-Trz (TADF) | [4] |
Note: The operational lifetimes are highly device-specific and should be considered in the context of the cited references. Direct comparison is challenging due to varying experimental conditions.
Experimental Protocols
The following methodologies describe the standard procedures for evaluating the thermal and operational stability of carbazole-based host materials in OLEDs.
1. Thermal Stability Measurement
-
Thermogravimetric Analysis (TGA):
-
A small sample (typically 5-10 mg) of the host material is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.[6]
-
-
Differential Scanning Calorimetry (DSC):
-
A small sample (5-10 mg) of the host material is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve during the second heating scan.[2]
-
2. Operational Lifetime Measurement
-
Device Fabrication:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are treated with UV-ozone or oxygen plasma to enhance the work function of the ITO.
-
All organic layers, including the hole injection layer, hole transport layer, emissive layer (carbazole-based host doped with an emitter), electron transport layer, and electron injection layer, are deposited sequentially via high-vacuum thermal evaporation.
-
Metal cathodes (e.g., LiF/Al or Ca/Al) are deposited through a shadow mask.
-
The devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.[7]
-
-
Lifetime Testing:
-
The fabricated OLED is placed in a lifetime testing system.
-
A constant DC current density (e.g., 10 mA/cm²) is applied to the device to achieve an initial luminance (L₀).[8]
-
The luminance of the device is continuously monitored over time using a photodetector.
-
The operational lifetime (e.g., LT95, LT80, LT50) is recorded as the time it takes for the luminance to decay to 95%, 80%, or 50% of its initial value, respectively.
-
For highly stable devices, accelerated lifetime testing at higher current densities or temperatures may be performed, and the lifetime at normal operating conditions is extrapolated using models like the stretched exponential decay (SED) function.
-
Mandatory Visualization
Degradation Pathway of Carbazole-Based Host Materials
The operational instability of carbazole-based host materials in OLEDs often stems from a series of complex electrochemical and photochemical reactions initiated by charge carriers and excitons. The following diagram illustrates a generalized degradation pathway.
Caption: Degradation pathway of carbazole hosts in OLEDs.
Experimental Workflow for Benchmarking Stability
The systematic evaluation of new host materials requires a structured experimental workflow. The following diagram outlines the key steps from material synthesis to device testing.
Caption: Workflow for host material stability benchmarking.
References
- 1. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A study on the method of OLED device's lifetime test -Proceedings of the Safety Management and Science Conference | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. ossila.com [ossila.com]
assessing the batch-to-batch consistency of commercially available 3,6-Dimethyl-9H-carbazole
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The purity and consistency of starting materials are foundational to achieving this. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of commercially available 3,6-Dimethyl-9H-carbazole, a versatile building block in pharmaceutical and materials science.
The seemingly minor variations between different batches of a chemical can lead to significant discrepancies in experimental outcomes, affecting everything from reaction yields and product purity to biological activity and material performance. This is particularly critical in drug development, where stringent quality control is a regulatory requirement, and in materials science, where subtle impurities can drastically alter the properties of organic electronics.[1][2]
This guide outlines key analytical techniques for quality control, presents a comparative look at alternative compounds, and provides detailed experimental protocols to empower researchers to independently verify the consistency of their chemical reagents.
Assessing Purity and Consistency: A Multi-faceted Approach
A combination of chromatographic and spectroscopic methods, alongside fundamental physical property measurements, is essential for a thorough assessment of the purity and consistency of this compound. No single technique can provide a complete picture; therefore, an orthogonal approach is recommended.
Illustrative Batch-to-Batch Comparison
The following table is a hypothetical representation of data that should be generated to compare different batches of this compound. Researchers can populate a similar table with their own experimental data.
| Analytical Method | Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| HPLC | Purity (%) | 99.2 | 98.5 | 99.3 | > 98.0% |
| Impurity 1 (Area %) | 0.3 | 0.8 | 0.25 | < 0.5% | |
| Impurity 2 (Area %) | 0.15 | 0.2 | 0.1 | < 0.2% | |
| GC-MS | Purity (%) | 99.1 | 98.6 | 99.2 | > 98.0% |
| Volatile Impurities | Not Detected | Detected | Not Detected | Not Detected | |
| qNMR | Purity (%) | 99.4 | 98.7 | 99.5 | > 98.0% |
| Melting Point | Range (°C) | 173-175 | 170-174 | 173-175 | 173-187°C (Literature) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for carbazole derivatives.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 293 nm (based on the UV absorbance of the carbazole core).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[3][4][5]
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 320°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of 40-500 m/z.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: The chromatogram will separate the components based on their boiling points and polarity. The mass spectrometer will provide mass spectra for each peak, which can be compared against spectral libraries (e.g., NIST) for impurity identification.[6]
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a reference standard of the same compound.[7][8][9][10][11]
Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a precise amount of the internal standard (e.g., 5 mg) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve both compounds completely.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Melting Point Determination
The melting point is a fundamental physical property that can provide a quick indication of purity. Impurities typically depress and broaden the melting range.[12][13][14][15]
Methodology:
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: The sample must be completely dry and finely powdered. Pack the sample into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to about 15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.
-
-
Analysis: Compare the observed melting range with the literature value and across different batches. A narrow range close to the literature value suggests high purity.
Comparison with Alternatives
This compound is frequently used as a building block for hole-transporting materials (HTMs) in organic electronics, such as perovskite solar cells. Its performance can be benchmarked against other established or novel HTMs.
| Hole Transporting Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Spiro-OMeTAD (Benchmark) | ~17 - 22+ | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 |
| KZRD (3,6-Carbazole Derivative) | 20.40 | - | - | - |
| V1205 (Carbazole-based) | 16.9 | - | - | - |
Data for Spiro-OMeTAD and KZRD are sourced from reference[16] and[17]. Data for V1205 is from reference[18]. Note that performance can vary significantly based on the specific device architecture and fabrication conditions.
Derivatives of 3,6-disubstituted carbazoles, such as KZRD, have demonstrated competitive and even superior performance to the widely used Spiro-OMeTAD, showcasing the potential of this molecular scaffold.[16][17] The selection of an appropriate HTM depends on factors like energy level alignment, hole mobility, film-forming properties, and cost-effectiveness.
Visualizing Experimental and Biological Contexts
To further aid researchers, the following diagrams illustrate a typical workflow for assessing batch-to-batch consistency and a relevant biological signaling pathway where carbazole derivatives have shown activity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Small Molecule Analysis | AxisPharm [axispharm.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. ethz.ch [ethz.ch]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 11. benchchem.com [benchchem.com]
- 12. westlab.com [westlab.com]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 18. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3,6-Dimethyl-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3,6-Dimethyl-9H-carbazole is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.
Hazard and Safety Information
This compound is classified as a combustible solid and presents several health hazards.[1] Adherence to safety protocols is paramount when handling this chemical.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed |
| Eye Irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation |
| Storage Class | - | - | 11: Combustible Solids |
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye Protection: Safety goggles or a face shield.[2]
2. Waste Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated.
-
Place all contaminated materials into a designated, sealed hazardous waste container.[4]
-
-
Liquid Waste (if in solution):
3. Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Store the sealed waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][5] Keep containers tightly closed.[3][5]
4. Disposal:
-
Dispose of the hazardous waste through an authorized hazardous or special waste collection point.[3][6]
-
Follow all local, state, and federal regulations for chemical waste disposal.[6][7]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pick-up.[4]
5. Decontamination:
-
After handling and disposal, thoroughly wash your hands and any exposed skin.[2]
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling 3,6-Dimethyl-9H-carbazole
Essential Safety and Handling Guide for 3,6-Dimethyl-9H-carbazole
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Summary and GHS Classification
This compound is a solid chemical that requires careful handling due to its potential health effects. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation mark)[1] | Warning[1] | H302: Harmful if swallowed[1] |
| Serious eye damage/eye irritation (Category 2) | GHS07 (Exclamation mark)[1] | Warning[1] | H319: Causes serious eye irritation[1] |
Note: The parent compound, carbazole, is suspected of causing cancer and may cause respiratory irritation.[2] Similar carbazole derivatives are known to cause skin and respiratory irritation.[3] Therefore, minimizing exposure through all routes is critical.
Personal Protective Equipment (PPE)
A thorough assessment of the specific laboratory tasks should be conducted to ensure the highest level of safety. However, the following PPE is mandatory as a minimum standard when handling this compound.[4]
| Area of Protection | Required PPE | Specifications and Recommendations |
| Eye and Face | Safety Goggles & Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are required.[4][5] A face shield must be worn over goggles when there is a risk of splashing or dust generation, such as during bulk transfer or dissolution.[4][5] |
| Hand | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always check manufacturer-specific glove compatibility charts. |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat is required.[5] The coat should have long sleeves and be fully buttoned.[6] Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[4][6] |
| Respiratory | Use in a Ventilated Area | All handling of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[3] If a fume hood is not available, a respirator may be required; consult with your institution's Environmental Health and Safety (EHS) department.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes risk and ensures procedural consistency.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within immediate reach inside the fume hood.
-
Verify Ventilation: Confirm that the chemical fume hood is functioning correctly.
Weighing and Transfer
-
Avoid Dust Generation: Handle the solid chemical carefully to minimize the formation of airborne dust.[8] Use techniques like gentle scooping rather than pouring from a height.
-
Static Control: Take measures to prevent the buildup of electrostatic charge, especially during transfer.[3]
-
Containment: Perform all weighing and transfers on a disposable work surface (e.g., chemical-absorbent pad) within the fume hood to contain any potential spills.
Post-Handling
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment after use. The initial rinse should be collected as hazardous waste.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][8]
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste
-
Collection: Collect all contaminated solid waste, including unused chemical, contaminated gloves, weigh boats, and absorbent pads, in a designated hazardous waste container.
-
Container Specifications: The container must be made of a compatible material, kept sealed when not in use, and clearly labeled with a hazardous waste tag detailing its contents.[9]
-
Procedure:
Contaminated Labware and Empty Containers
-
Rinsing Procedure: All containers that held this compound must be triple-rinsed.
-
Perform the initial rinse with a suitable solvent. This first rinseate must be collected and disposed of as liquid hazardous waste.[9]
-
Subsequent rinses can typically be disposed of down the drain, but check with local EHS guidelines.
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]
-
-
Disposal of Rinsed Containers: Once thoroughly rinsed and air-dried, the empty container can often be disposed of in regular trash or recycled, depending on institutional policy.[9]
Experimental Workflow Diagram
The following diagram illustrates the complete, safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
